molecular formula C6H13Cl B1655563 3-Chloro-2-methylpentane CAS No. 38384-05-3

3-Chloro-2-methylpentane

Cat. No.: B1655563
CAS No.: 38384-05-3
M. Wt: 120.62 g/mol
InChI Key: FCPXHGJZKRXGJY-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpentane is a useful research compound. Its molecular formula is C6H13Cl and its molecular weight is 120.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPXHGJZKRXGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959303
Record name 3-Chloro-2-methylpentane
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Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38384-05-3
Record name 3-Chloro-2-methylpentane
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Record name 3-Chloro-2-methylpentane
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Record name 3-chloro-2-methylpentane
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Chloro-2-methylpentane. The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for the determination of these key physical characteristics are also provided.

Core Physical Properties

This compound is a halogenated alkane with the chemical formula C₆H₁₃Cl.[1][2][3] Its physical characteristics are crucial for its application in organic synthesis and as a potential intermediate in various chemical processes.

Table 1: General and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃Cl[1][2][3][4][5]
Molecular Weight 120.62 g/mol [1][2][3][4][5][6]
CAS Registry Number 38384-05-3[1][2][3][4][5][6]
IUPAC Name This compound[6]
Canonical SMILES CCC(C(C)C)Cl[4]
InChIKey FCPXHGJZKRXGJY-UHFFFAOYSA-N[1][2][3][4]

Table 2: Experimentally Determined Physical Properties of this compound and its Isomers

PropertyThis compound1-Chloro-2-methylpentane2-Chloro-2-methylpentane3-Chloro-3-methylpentane
Boiling Point 118 °C125 °C (est.)111-114.4 °C115-116 °C
Melting Point Not available-35.1 °C (estimate)-35.1 °C (estimate)Not available
Density Not available0.870 g/cm³0.86 g/cm³0.885 g/mL at 25 °C
Refractive Index Not available1.4190-1.42201.4107-1.4121.421 (n20/D)
Solubility in Water Insoluble (predicted)108.9 mg/L @ 25 °C (est.)Not availableNot available

Note: Some data points are for isomers and are provided for comparative purposes. "est." indicates an estimated value.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

1. Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes.[7][8]

  • Apparatus: Small test tube, thermometer, heating block or oil bath, magnetic stirrer and stir bar, capillary tube (sealed at one end).[7][8]

  • Procedure:

    • Place approximately 0.5 mL of this compound into the small test tube with a magnetic stir bar.

    • Position the test tube in the heating block on a magnetic stirrer.

    • Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.

    • Insert an inverted capillary tube (sealed end up) into the liquid.

    • Begin gentle stirring and heating.

    • Observe for a continuous stream of bubbles emerging from the capillary tube, which indicates the liquid is boiling and its vapor is replacing the air in the capillary.

    • Record the temperature when a steady stream of bubbles is observed. This is the boiling point.[9]

    • Alternatively, stop heating when a rapid stream of bubbles emerges. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.[7][9]

2. Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by accurately measuring its mass and volume.[10][11][12]

  • Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder, and an analytical balance.[10]

  • Procedure using a Pycnometer:

    • Clean and dry the pycnometer and weigh it accurately (m₁).

    • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

    • Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).

    • The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

  • Procedure using a Graduated Cylinder:

    • Weigh a clean, dry graduated cylinder (m_cylinder).

    • Add a known volume (V) of this compound to the graduated cylinder.

    • Weigh the graduated cylinder with the liquid (m_total).

    • The mass of the liquid is m_liquid = m_total - m_cylinder.

    • The density is calculated as ρ = m_liquid / V.[10] For higher accuracy, repeat the measurement with different volumes and average the results.[11][12]

3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through the substance.[13][14]

  • Apparatus: Abbe refractometer, constant temperature water bath, light source (e.g., sodium lamp).[13][14]

  • Procedure:

    • Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

    • Ensure the prism surfaces are clean and dry.

    • Place a few drops of this compound onto the measuring prism.

    • Close the prisms and circulate water from the constant temperature bath, typically at 20°C.

    • Adjust the light source and the refractometer's telescope to observe the light and dark fields.

    • Turn the dispersion compensation knob to achieve a sharp, colorless borderline between the light and dark fields.

    • Adjust the measurement knob to center the borderline on the crosshairs of the eyepiece.

    • Read the refractive index from the instrument's scale.[13][14]

4. Determination of Solubility

Solubility is determined by observing the miscibility of the compound in various solvents.[15][16][17][18][19]

  • Apparatus: Small test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene, 5% aq. HCl, 5% aq. NaOH).

  • Procedure for Qualitative Solubility:

    • Add approximately 0.1 mL of this compound to a test tube containing about 2 mL of the solvent to be tested.

    • Vigorously shake or vortex the test tube for 1-2 minutes.

    • Observe if a single homogeneous phase is formed. If so, the compound is soluble. If two distinct layers remain or the solution is cloudy, it is insoluble or partially soluble.

  • Procedure for Quantitative Solubility:

    • Prepare a saturated solution of this compound in a specific solvent at a controlled temperature by adding an excess of the solute to the solvent and allowing it to equilibrate.

    • Carefully take a known volume of the clear supernatant.

    • Evaporate the solvent from the aliquot and weigh the remaining solute.

    • Calculate the solubility in terms of g/100 mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis and Reporting Obtain pure sample of this compound Obtain pure sample of this compound Boiling Point Determination Boiling Point Determination Obtain pure sample of this compound->Boiling Point Determination Density Measurement Density Measurement Obtain pure sample of this compound->Density Measurement Refractive Index Measurement Refractive Index Measurement Obtain pure sample of this compound->Refractive Index Measurement Solubility Tests Solubility Tests Obtain pure sample of this compound->Solubility Tests Compile Data in Tables Compile Data in Tables Boiling Point Determination->Compile Data in Tables Density Measurement->Compile Data in Tables Refractive Index Measurement->Compile Data in Tables Solubility Tests->Compile Data in Tables Document Experimental Protocols Document Experimental Protocols Compile Data in Tables->Document Experimental Protocols Final Technical Guide Final Technical Guide Document Experimental Protocols->Final Technical Guide

Caption: Logical workflow for determining physical properties.

References

Synthesis of 3-Chloro-2-methylpentane: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 3-chloro-2-methylpentane, focusing on the underlying reaction mechanisms, detailed experimental protocols, and characterization data. The primary synthetic route discussed is the nucleophilic substitution reaction of 2-methyl-3-pentanol (B165387) with hydrochloric acid.

Core Synthesis Pathway: SN1 Reaction of 2-Methyl-3-pentanol with HCl

The most direct and plausible method for the synthesis of this compound is the reaction of 2-methyl-3-pentanol with concentrated hydrochloric acid. This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. Due to the secondary nature of the alcohol, the use of a catalyst such as zinc chloride (Lucas Reagent) can facilitate the reaction. A critical consideration in this synthesis is the potential for carbocation rearrangement, which can lead to the formation of isomeric byproducts.

Mechanism of Synthesis

The reaction mechanism involves the following key steps:

  • Protonation of the Alcohol: The hydroxyl group of 2-methyl-3-pentanol is a poor leaving group. In the presence of a strong acid like HCl, the lone pair of electrons on the oxygen atom attacks a proton from HCl, forming a protonated alcohol (an oxonium ion). This converts the hydroxyl group into a good leaving group (water).

  • Formation of the Carbocation: The protonated alcohol undergoes heterolytic cleavage of the carbon-oxygen bond, where the water molecule departs, taking the bonding electrons with it. This results in the formation of a secondary carbocation at the third carbon of the pentane (B18724) chain. This step is the rate-determining step of the SN1 reaction.

  • Carbocation Rearrangement (Hydride Shift): The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation. A 1,2-hydride shift can occur, where a hydrogen atom from the adjacent second carbon migrates with its pair of electrons to the positively charged third carbon. This rearrangement leads to the formation of a tertiary carbocation at the second carbon. This rearrangement is in equilibrium with the secondary carbocation, but the greater stability of the tertiary carbocation favors the formation of the rearranged product.

  • Nucleophilic Attack: The chloride ion (Cl-), a nucleophile, can attack either the secondary or the rearranged tertiary carbocation.

    • Attack on the secondary carbocation yields the desired product, this compound.

    • Attack on the more stable tertiary carbocation results in the formation of the isomeric byproduct, 2-chloro-2-methylpentane (B1597335).

Due to the stability of the tertiary carbocation, the formation of 2-chloro-2-methylpentane is often a major competing reaction.

Signaling Pathway Diagram

SN1_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Rearrangement cluster_3 Step 4: Nucleophilic Attack 2_methyl_3_pentanol 2-Methyl-3-pentanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) 2_methyl_3_pentanol->Protonated_Alcohol + H+ HCl HCl Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O H2O H2O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Product_1 This compound (Desired Product) Secondary_Carbocation->Product_1 Product_2 2-Chloro-2-methylpentane (Rearrangement Product) Tertiary_Carbocation->Product_2 Cl_ion_1 Cl- Cl_ion_1->Product_1 Cl_ion_2 Cl- Cl_ion_2->Product_2

Caption: SN1 reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from 2-methyl-3-pentanol. This procedure is based on established methods for the conversion of secondary alcohols to alkyl chlorides.[1]

Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)AmountMoles
2-Methyl-3-pentanol102.170.81910.2 g (12.5 mL)0.1
Concentrated HCl (37%)36.461.1825 mL~0.3
Zinc Chloride (anhydrous)136.302.9113.6 g0.1
Saturated NaHCO₃ solution--2 x 20 mL-
Saturated NaCl solution--20 mL-
Anhydrous MgSO₄120.372.662-3 g-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.2 g (12.5 mL) of 2-methyl-3-pentanol and 13.6 g of anhydrous zinc chloride.

  • Addition of HCl: Carefully add 25 mL of concentrated hydrochloric acid to the flask through the condenser.

  • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. The formation of an insoluble alkyl chloride layer may be observed.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the lower aqueous layer from the upper organic layer.

    • Wash the organic layer sequentially with 20 mL of cold water, two 20 mL portions of saturated sodium bicarbonate solution (caution: gas evolution), and finally with 20 mL of saturated sodium chloride solution.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Purification:

    • Decant the dried liquid into a distillation apparatus.

    • Purify the crude this compound by simple distillation. Collect the fraction boiling in the expected range for the product.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine 2-methyl-3-pentanol, ZnCl2, and conc. HCl start->reactants reaction Stir at room temperature for 1-2 hours reactants->reaction extraction Separate organic and aqueous layers reaction->extraction washing Wash organic layer with H2O, NaHCO3, and NaCl extraction->washing drying Dry organic layer with MgSO4 washing->drying purification Purify by distillation drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data and Characterization

Due to the potential for carbocation rearrangement, the reaction is expected to yield a mixture of this compound and 2-chloro-2-methylpentane. The exact yield of each product is highly dependent on the reaction conditions.

Physical Properties of this compound:

PropertyValue
CAS Number38384-05-3[2]
Molecular FormulaC₆H₁₃Cl[2]
Molecular Weight120.62 g/mol [2]

Predicted Spectroscopic Data:

The following are predicted spectroscopic data for this compound, which are essential for its characterization.

¹H NMR (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.9t3H-CH₂CH₃
~1.0d3H-CH(CH₃ )₂
~1.1d3H-CH(CH₃ )₂
~1.6-1.8m2H-CH₂ CH₃
~1.9-2.1m1H-CH (CH₃)₂
~3.8-4.0m1H-CH Cl-

¹³C NMR (Predicted):

Chemical Shift (ppm)Assignment
~11-CH₂C H₃
~18-CH(C H₃)₂
~20-CH(C H₃)₂
~25-C H₂CH₃
~35-C H(CH₃)₂
~65-C HCl-

IR Spectroscopy:

Wavenumber (cm⁻¹)Assignment
2850-3000C-H stretch (alkane)[3]
1450-1470C-H bend (alkane)[3]
~600-800C-Cl stretch[4]

Conclusion

The synthesis of this compound from 2-methyl-3-pentanol via an SN1 reaction with hydrochloric acid is a mechanistically insightful transformation that highlights the principles of nucleophilic substitution and carbocation rearrangements. While the formation of the isomeric byproduct 2-chloro-2-methylpentane is a significant consideration, careful control of reaction conditions and efficient purification methods can allow for the isolation of the desired product. The provided experimental protocol and spectroscopic data serve as a valuable resource for researchers undertaking this synthesis.

References

Characterization of 3-Chloro-2-methylpentane Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylpentane, a chiral haloalkane, possesses two stereocenters, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the atoms in these isomers can lead to significant differences in their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the characterization of these stereoisomers, including their structural relationships, and outlines the experimental protocols for their synthesis, separation, and identification. While specific experimental data for all individual stereoisomers of this compound is not extensively available in the public domain, this guide presents established methodologies and representative data for analogous compounds, enabling researchers to apply these principles to their specific needs.

Introduction to Stereoisomerism in this compound

The structure of this compound (C6H13Cl) contains two chiral centers at carbon atoms C2 and C3. This results in the existence of two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

  • (2R,3R)-3-chloro-2-methylpentane and (2S,3S)-3-chloro-2-methylpentane (Enantiomeric pair 1)

  • (2R,3S)-3-chloro-2-methylpentane and (2S,3R)-3-chloro-2-methylpentane (Enantiomeric pair 2)

The relationship between these stereoisomers is crucial for understanding their distinct properties and for developing methods for their separation and individual characterization.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (2R,3R) (2R,3R) (2S,3S) (2S,3S) (2R,3R)->(2S,3S) Enantiomers (2R,3S) (2R,3S) (2R,3R)->(2R,3S) Diastereomers (2S,3R) (2S,3R) (2R,3R)->(2S,3R) Diastereomers (2S,3S)->(2R,3S) Diastereomers (2S,3S)->(2S,3R) Diastereomers (2R,3S)->(2S,3R) Enantiomers

Stereoisomeric relationships of this compound.

Synthesis of this compound Stereoisomers

The stereoselective synthesis of the individual stereoisomers of this compound can be approached through the stereospecific chlorination of the corresponding stereoisomers of 2-methyl-3-pentanol (B165387). The configuration of the alcohol precursor will dictate the configuration of the resulting alkyl halide, typically with inversion of stereochemistry at the carbon bearing the hydroxyl group when using reagents like thionyl chloride.

Experimental Protocol: Stereospecific Chlorination of 2-Methyl-3-pentanol

Materials:

  • (3R)-2-methyl-3-pentanol (or other desired stereoisomer)

  • Thionyl chloride (SOCl2)

  • Pyridine (B92270)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve the desired stereoisomer of 2-methyl-3-pentanol in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred alcohol solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture and pour it over crushed ice.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by fractional distillation.

Note: The specific stereoisomer of 2-methyl-3-pentanol used as the starting material will determine the stereochemistry of the product. For example, starting with (3R)-2-methyl-3-pentanol would be expected to yield (3S)-3-chloro-2-methylpentane.

Separation of Stereoisomers

A mixture of the stereoisomers of this compound can be separated using chiral chromatography techniques. Due to their different physical properties, diastereomers can often be separated by standard chromatographic methods, while enantiomers require a chiral stationary phase.

Experimental Protocol: Chiral Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column).

Typical GC Conditions (to be optimized for the specific instrument and column):

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C).

  • Split Ratio: 50:1 (or as appropriate for the sample concentration)

Procedure:

  • Prepare a dilute solution of the this compound stereoisomeric mixture in a suitable solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Record the chromatogram. The different stereoisomers will elute at different retention times.

gc_workflow Mixture of Stereoisomers Mixture of Stereoisomers Chiral GC Column Chiral GC Column Mixture of Stereoisomers->Chiral GC Column Injection Separated Stereoisomers Separated Stereoisomers Chiral GC Column->Separated Stereoisomers Elution FID Detector FID Detector Separated Stereoisomers->FID Detector Detection Chromatogram Chromatogram FID Detector->Chromatogram Signal

Workflow for chiral gas chromatography separation.

Characterization of Stereoisomers

Once separated, each stereoisomer can be characterized using various analytical techniques to determine its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the constitution of the molecule. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will be different. The use of chiral shift reagents can allow for the differentiation of enantiomers by NMR.

Expected ¹H NMR Features (General):

  • Complex multiplets in the aliphatic region (approx. 0.8-2.0 ppm) corresponding to the methyl and methylene (B1212753) protons.

  • A multiplet for the proton at C2.

  • A multiplet for the proton at C3, which will be deshielded due to the adjacent chlorine atom.

Expected ¹³C NMR Features (General):

  • Six distinct signals corresponding to the six carbon atoms in the molecule for each diastereomer.

Polarimetry

Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule. Diastereomers will have different specific rotations.

Experimental Protocol: Measurement of Specific Rotation

  • Prepare a solution of the purified stereoisomer of known concentration in a suitable solvent (e.g., ethanol).

  • Use a polarimeter to measure the observed rotation of the solution at a specific temperature (usually 20 or 25 °C) and wavelength (usually the sodium D-line, 589 nm).

  • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

Data Presentation

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(2R,3R)(2S,3S)(2R,3S)(2S,3R)
Molecular FormulaC6H13ClC6H13ClC6H13ClC6H13Cl
Molecular Weight ( g/mol )120.62120.62120.62120.62
Boiling Point (°C)Data not availableData not availableData not availableData not available
Density (g/mL)Data not availableData not availableData not availableData not available
Specific Rotation [α]DData not availableData not availableData not availableData not available

Table 2: Chromatographic and Spectroscopic Data of this compound Stereoisomers

Parameter(2R,3R)(2S,3S)(2R,3S)(2S,3R)
GC Retention Time (min)Data not availableData not availableData not availableData not available
¹H NMR Chemical Shifts (ppm)Data not availableData not availableData not availableData not available
¹³C NMR Chemical Shifts (ppm)Data not availableData not availableData not availableData not available

Conclusion

The characterization of the stereoisomers of this compound is a critical step in understanding its chemical and biological behavior. This guide has outlined the fundamental principles of their stereoisomerism, provided detailed experimental protocols for their synthesis and separation, and described the analytical techniques required for their characterization. While a complete set of quantitative data for each individual stereoisomer is not currently available in the literature, the methodologies presented here provide a robust framework for researchers to generate this data and advance the understanding of this and other chiral molecules. The application of these techniques is essential for professionals in research and drug development where stereochemical purity is paramount.

Conformational Landscape of 3-Chloro-2-methylpentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations. The study of the energies of these different conformations and their relative populations is called conformational analysis. For acyclic molecules like 3-chloro-2-methylpentane, rotation around carbon-carbon single bonds leads to a variety of staggered and eclipsed conformations, each with a distinct potential energy. The most stable conformations are those that minimize steric and torsional strain.

The central focus of this guide is the conformational landscape arising from rotation about the C2-C3 bond of this compound. The substituents on C2 are a hydrogen atom, a methyl group, and another methyl group. The substituents on C3 are a hydrogen atom, a chlorine atom, and an ethyl group. The relative sizes and electronic properties of these substituents dictate the energies of the different rotational isomers (rotamers).

Conformational Isomers of this compound

The rotation around the C2-C3 bond of this compound gives rise to an infinite number of conformations. However, we can focus our analysis on the energy minima (staggered conformations) and energy maxima (eclipsed conformations).

Staggered Conformations

There are three distinct staggered conformations when viewing the molecule down the C2-C3 bond axis. These are generally the most stable conformations. They are designated as anti or gauche, depending on the dihedral angle between the largest groups on the front and back carbons. In this case, the key interactions to consider are between the methyl group on C2 and the chlorine and ethyl groups on C3.

  • Anti-Conformer: The most stable staggered conformation is typically the one where the largest groups on the adjacent carbons are 180° apart (anti-periplanar). For this compound, this would involve the methyl group on C2 being anti to the ethyl group on C3.

  • Gauche-Conformers: Two other staggered conformations exist where the largest groups are 60° apart (gauche). These are generally higher in energy than the anti-conformer due to steric strain between the gauche groups.

Eclipsed Conformations

The eclipsed conformations represent the energy maxima on the potential energy diagram for bond rotation. In these arrangements, the substituents on the front carbon are directly in front of the substituents on the back carbon, leading to significant torsional and steric strain. There are three distinct eclipsed conformations.

Estimated Relative Energies of Conformations

While specific experimental or high-level computational data for this compound is not available, we can estimate the relative energies of the different conformations based on known values for similar steric interactions in other alkanes and haloalkanes. These values are approximations and serve to illustrate the general conformational preferences.

ConformationDihedral Angle (CH₃-C2-C3-C₂H₅)Key InteractionsEstimated Relative Energy (kcal/mol)
Staggered
Anti180°Me/Et anti, Me/Cl gauche0 (Reference)
Gauche 160°Me/Et gauche, Me/Cl anti~0.9 - 1.2
Gauche 2300° (-60°)Me/Et gauche, Me/H gauche~1.0 - 1.5
Eclipsed
Eclipsed 1Me/Et eclipsed~4.5 - 5.5
Eclipsed 2120°Me/H eclipsed, Me/Cl eclipsed~3.5 - 4.5
Eclipsed 3240°Me/H eclipsed, Me/H eclipsed~3.0 - 4.0

Table 1: Estimated Relative Energies of the Staggered and Eclipsed Conformations of this compound.

Visualizing the Conformational Landscape

Newman projections are a powerful tool for visualizing the conformations of a molecule by looking down a specific carbon-carbon bond. The following diagrams illustrate the key staggered and eclipsed conformations of this compound.

G cluster_staggered Staggered Conformations cluster_eclipsed Eclipsed Conformations s1 Anti e2 Eclipsed 2 s1->e2 Rotation s2 Gauche 1 e1 Eclipsed 1 s2->e1 Rotation s3 Gauche 2 e3 Eclipsed 3 s3->e3 Rotation e1->s3 Rotation e2->s2 Rotation e3->s1 Rotation

Figure 1: Conformational interconversion pathway.

Below are the Newman projections for the staggered conformations, which represent the energy minima.

newman_staggered cluster_anti Anti Conformation cluster_gauche1 Gauche 1 Conformation C2_anti H_front_anti H C2_anti->H_front_anti Me_front1_anti CH3 C2_anti->Me_front1_anti Me_front2_anti CH3 C2_anti->Me_front2_anti C3_anti Et_back_anti C2H5 C3_anti->Et_back_anti H_back_anti H C3_anti->H_back_anti Cl_back_anti Cl C3_anti->Cl_back_anti C2_gauche1 H_front_gauche1 H C2_gauche1->H_front_gauche1 Me_front1_gauche1 CH3 C2_gauche1->Me_front1_gauche1 Me_front2_gauche1 CH3 C2_gauche1->Me_front2_gauche1 C3_gauche1 Et_back_gauche1 C2H5 C3_gauche1->Et_back_gauche1 H_back_gauche1 H C3_gauche1->H_back_gauche1 Cl_back_gauche1 Cl C3_gauche1->Cl_back_gauche1

Figure 2: Newman projections of staggered conformations.

The following diagram illustrates the potential energy changes during the 360° rotation around the C2-C3 bond.

energy_profile 0 60 120 180 240 300 360 E0 E1 E2 E3 E4 p0 p60 p0->p60 p120 p60->p120 p180 p120->p180 p240 p180->p240 p300 p240->p300 p360 p300->p360 l_e1 Eclipsed 1 l_g1 Gauche 1 l_e2 Eclipsed 2 l_anti Anti l_e3 Eclipsed 3 l_g2 Gauche 2

Figure 3: Potential energy diagram for C2-C3 bond rotation.

Experimental and Computational Protocols

To obtain precise quantitative data for the conformational analysis of this compound, a combination of experimental and computational methods would be employed.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational equilibria. The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

Methodology:

  • Sample Preparation: A solution of this compound would be prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy: High-resolution ¹H NMR spectra would be acquired at various temperatures.

  • Data Analysis:

    • The coupling constants between the protons on C2 and C3 would be measured.

    • The Karplus equation (³JHH = A cos²θ + B cosθ + C) would be used to relate the observed, time-averaged coupling constants to the populations of the different staggered conformers.

    • By performing the measurements at different temperatures, the enthalpy and entropy differences between the conformers could be determined using the van't Hoff equation.

nmr_workflow cluster_exp Experimental Workflow prep Sample Preparation (this compound in CDCl3) nmr ¹H NMR Spectroscopy (Variable Temperature) prep->nmr analysis Data Analysis (Measure J-couplings) nmr->analysis karplus Karplus Equation (Dihedral Angles) analysis->karplus vanthoff Van't Hoff Analysis (Thermodynamic Parameters) karplus->vanthoff

Figure 4: Experimental workflow for NMR-based analysis.
Computational Protocol: Molecular Mechanics and Quantum Chemistry

Computational chemistry provides a powerful means to model the potential energy surface of a molecule and calculate the relative energies of its conformers.

Methodology:

  • Initial Structure Generation: A 3D model of this compound would be built.

  • Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers. This is typically done using a computationally inexpensive method like Molecular Mechanics (e.g., with an MMFF94 or AMBER force field).

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers would then be optimized, and their single-point energies calculated at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) or an ab initio method (e.g., MP2/cc-pVTZ).

  • Transition State Search: To determine the energy barriers for interconversion, transition state searches would be performed for the rotations between the stable conformers.

  • Potential Energy Surface Mapping: A relaxed potential energy surface scan would be performed by systematically varying the dihedral angle of the C2-C3 bond and optimizing the rest of the molecular geometry at each step.

comp_workflow cluster_comp Computational Workflow build Build 3D Structure search Conformational Search (Molecular Mechanics) build->search optimize Geometry Optimization (DFT or ab initio) search->optimize pes Potential Energy Surface Scan optimize->pes

Figure 5: Workflow for computational conformational analysis.

Conclusion

This technical guide has provided a detailed, albeit predictive, conformational analysis of this compound. Based on established principles of steric and torsional strain, the anti-conformation is predicted to be the most stable, with gauche conformers being slightly higher in energy. The eclipsed conformations represent the energy barriers to rotation. While specific experimental data is lacking, the outlined NMR and computational protocols provide a clear roadmap for future research to precisely quantify the conformational landscape of this molecule. A thorough understanding of the three-dimensional preferences of such halogenated alkanes is fundamental for predicting their reactivity and interactions in various chemical and biological systems, making this type of analysis invaluable for researchers in organic chemistry and drug development.

Technical Guide: 3-Chloro-2-methylpentane (CAS 38384-05-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety considerations for 3-Chloro-2-methylpentane (CAS 38384-05-3). The information is intended for use by professionals in research, scientific, and drug development fields.

Physicochemical Properties

This compound is a halogenated alkane. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₆H₁₃Cl[1][2]
Molecular Weight 120.62 g/mol [1][2]
Appearance Colorless liquid (presumed)
Density 0.863 g/cm³[1]
Boiling Point 117.7 °C at 760 mmHg[1]
Refractive Index 1.409[1]
Flash Point 20.8 °C[1]
Vapor Pressure 20.6 mmHg at 25°C[1]

Table 2: Chemical Identifiers

IdentifierValueSource
CAS Number 38384-05-3[1][2]
InChI InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3[2]
InChIKey FCPXHGJZKRXGJY-UHFFFAOYSA-N[2]
SMILES CCC(C(C)C)Cl[3]

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Table 3: GHS Hazard Statements

Hazard CodeStatement
H225 Highly flammable liquid and vapour
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

Note: This information is based on available safety data for similar compounds and should be confirmed with a specific Safety Data Sheet (SDS) for this compound.

Experimental Protocols

Synthesis of this compound from 2-Methyl-3-pentanol (B165387)

This procedure describes the nucleophilic substitution reaction (likely Sₙ1) of 2-methyl-3-pentanol with hydrochloric acid.

Materials:

  • 2-Methyl-3-pentanol

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a separatory funnel, combine one equivalent of 2-methyl-3-pentanol with an excess (approximately 2-3 equivalents) of cold, concentrated hydrochloric acid.

  • Reaction: Gently swirl the mixture for a few minutes. Stopper the funnel and, while pointing the tip away from you and others, vent frequently to release any pressure buildup. Shake the funnel for 15-20 minutes.

  • Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic phase containing the crude this compound, and the lower layer is the aqueous phase.

  • Washing:

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer with a small volume of cold water to remove the bulk of the remaining acid. Separate and discard the aqueous layer.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to aid in the removal of dissolved water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of a drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand until the liquid is clear, indicating that the water has been absorbed.

  • Purification by Distillation:

    • Decant or filter the dried organic liquid into a round-bottom flask suitable for distillation.

    • Assemble a simple distillation apparatus.

    • Heat the flask gently to distill the this compound. Collect the fraction that boils at approximately 117-118 °C.[1]

  • Characterization: The purified product can be characterized by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its identity and purity.

Logical Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 2-Methyl-3-pentanol + Conc. HCl Reaction Reaction in Separatory Funnel Reactants->Reaction Phase_Separation Phase Separation Reaction->Phase_Separation Washing Washing Steps (Water, NaHCO3, Brine) Phase_Separation->Washing Drying Drying with Anhydrous Na2SO4 Washing->Drying Distillation Simple Distillation Drying->Distillation Characterization Characterization (GC-MS, NMR, IR) Distillation->Characterization Final_Product Pure 3-Chloro-2- methylpentane Characterization->Final_Product

Synthesis and Purification Workflow for this compound.

References

An In-depth Guide to the IUPAC Nomenclature and Isomers of 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 3-chloro-2-methylpentane, delving into their systematic IUPAC nomenclature, including stereochemical designations. The document outlines the structural diversity stemming from the molecular formula C₆H₁₃Cl and presents available quantitative data and synthetic methodologies to support further research and development.

Introduction to Isomerism in Halogenated Alkanes

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For the molecular formula C₆H₁₃Cl, a multitude of constitutional (or structural) isomers exist, which vary in the connectivity of their carbon skeleton and the position of the chlorine atom. Furthermore, the presence of chiral centers gives rise to stereoisomers, which have the same connectivity but differ in the three-dimensional arrangement of their atoms. Understanding the precise structure and nomenclature of each isomer is paramount for unambiguous scientific communication, characterization, and application in fields such as medicinal chemistry and materials science.

Constitutional Isomers of C₆H₁₃Cl

There are 17 constitutional isomers with the molecular formula C₆H₁₃Cl. These isomers can be systematically identified by considering the five possible carbon skeletons of hexane (B92381) and the unique positions for chlorine substitution on each.

Isomers with a Hexane Skeleton
  • 1-Chlorohexane: The chlorine atom is located on a terminal carbon of the straight six-carbon chain.

  • 2-Chlorohexane: The chlorine atom is on the second carbon. This molecule is chiral.

  • 3-Chlorohexane: The chlorine atom is on the third carbon. This molecule is chiral.

Isomers with a 2-Methylpentane Skeleton
  • 1-Chloro-2-methylpentane: The chlorine is on the first carbon. This molecule is chiral.

  • 2-Chloro-2-methylpentane: The chlorine is on the second carbon, which also bears the methyl group. This molecule is achiral.

  • This compound: The chlorine is on the third carbon. This molecule is chiral at two centers (C2 and C3).

  • 2-Chloro-3-methylpentane: The chlorine is on the second carbon, and the methyl group is on the third. This molecule is chiral at two centers (C2 and C3).

  • 1-Chloro-4-methylpentane: The chlorine is on the first carbon, and the methyl group is on the fourth. This molecule is achiral.

Isomers with a 3-Methylpentane Skeleton
  • 1-Chloro-3-methylpentane: The chlorine is on the first carbon. This molecule is chiral.

  • 2-Chloro-3-methylpentane: The chlorine is on the second carbon. This molecule is chiral at two centers (C2 and C3).

  • 3-Chloro-3-methylpentane: The chlorine and the methyl group are on the third carbon. This molecule is achiral.

Isomers with a 2,2-Dimethylbutane Skeleton
  • 1-Chloro-2,2-dimethylbutane: The chlorine is on the first carbon. This molecule is achiral.

  • 3-Chloro-2,2-dimethylbutane: The chlorine is on the third carbon. This molecule is chiral.

Isomers with a 2,3-Dimethylbutane Skeleton
  • 1-Chloro-2,3-dimethylbutane: The chlorine is on the first carbon. This molecule is chiral.

  • 2-Chloro-2,3-dimethylbutane: The chlorine is on the second carbon. This molecule is chiral.

Stereoisomerism in Chlorohexane Isomers

Of the 17 constitutional isomers, nine possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).

Enantiomers

Molecules with a single chiral center exist as a pair of non-superimposable mirror images called enantiomers. These are designated by the Cahn-Ingold-Prelog (CIP) priority rules as (R) or (S). The following constitutional isomers are chiral and exist as a pair of enantiomers:

  • 2-Chlorohexane

  • 3-Chlorohexane

  • 1-Chloro-2-methylpentane

  • 1-Chloro-3-methylpentane

  • 3-Chloro-2,2-dimethylbutane

  • 1-Chloro-2,3-dimethylbutane

  • 2-Chloro-2,3-dimethylbutane

Diastereomers

Molecules with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other.

  • This compound: This molecule has two chiral centers at C2 and C3. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other. The (2R, 3S) and (2S, 3R) isomers are also enantiomers of each other. The relationship between any other pairing (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric.

  • 2-Chloro-3-methylpentane: This molecule also has two chiral centers at C2 and C3, resulting in four stereoisomers with the same relationships as described for this compound: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

Quantitative Data of C₆H₁₃Cl Isomers

The physical properties of these isomers, such as boiling point and density, are influenced by the carbon skeleton's branching and the position of the chlorine atom. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.

IUPAC NameBoiling Point (°C)Density (g/mL)
1-Chlorohexane133-134[1]0.879 at 25°C[1]
2-Chlorohexane122.50.8728
3-Chlorohexane123-125[2][3]0.865-0.87[2][3]
2-Chloro-2-methylpentane114.40.86
3-Chloro-3-methylpentane114.40.885 at 25°C[]

Experimental Protocols

The synthesis of chloroalkanes can be achieved through various established methods in organic chemistry. The choice of method often depends on the desired isomer and the availability of starting materials.

General Synthesis of Chloroalkanes from Alcohols

A common method for preparing chloroalkanes is the reaction of the corresponding alcohol with a chlorinating agent.

Protocol:

  • Reactants: The desired alcohol (e.g., 2-methylpentan-3-ol to synthesize this compound) and a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).

  • Procedure with Thionyl Chloride:

    • The alcohol is cooled in an ice bath.

    • Thionyl chloride is added dropwise to the alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

    • The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

    • Work-up involves pouring the mixture into water, separating the organic layer, washing it with a sodium bicarbonate solution and then water, drying it over an anhydrous salt (e.g., MgSO₄), and finally purifying the product by distillation.

  • Procedure with Hydrochloric Acid:

    • This method is more suitable for tertiary alcohols.

    • The alcohol is shaken with concentrated hydrochloric acid in a separatory funnel.

    • The reaction is often rapid.

    • The layers are separated, and the organic layer is washed, dried, and distilled as described above.

Free Radical Halogenation of Alkanes

Direct chlorination of an alkane (e.g., 2-methylpentane) using chlorine gas (Cl₂) in the presence of UV light can also produce chloroalkanes. However, this method typically results in a mixture of constitutional isomers and is therefore less suitable for the synthesis of a specific isomer.

Visualization of Isomeric Relationships

The relationships between the various isomers of C₆H₁₃Cl can be visualized to better understand their structural diversity.

Isomers_C6H13Cl cluster_skeletons Carbon Skeletons cluster_isomers Constitutional Isomers (C6H13Cl) cluster_hexane Hexane Based cluster_2_methylpentane 2-Methylpentane Based cluster_3_methylpentane 3-Methylpentane Based cluster_2_2_dimethylbutane 2,2-Dimethylbutane Based cluster_2_3_dimethylbutane 2,3-Dimethylbutane Based Hexane Hexane 1-Chlorohexane 1-Chlorohexane Hexane->1-Chlorohexane 2-Chlorohexane 2-Chlorohexane Hexane->2-Chlorohexane 3-Chlorohexane 3-Chlorohexane Hexane->3-Chlorohexane 2-Methylpentane 2-Methylpentane 1-Chloro-2-methylpentane 1-Chloro-2-methylpentane 2-Methylpentane->1-Chloro-2-methylpentane 2-Chloro-2-methylpentane 2-Chloro-2-methylpentane 2-Methylpentane->2-Chloro-2-methylpentane This compound This compound 2-Methylpentane->this compound 1-Chloro-4-methylpentane 1-Chloro-4-methylpentane 2-Methylpentane->1-Chloro-4-methylpentane 3-Methylpentane 3-Methylpentane 1-Chloro-3-methylpentane 1-Chloro-3-methylpentane 3-Methylpentane->1-Chloro-3-methylpentane 2-Chloro-3-methylpentane 2-Chloro-3-methylpentane 3-Methylpentane->2-Chloro-3-methylpentane 3-Chloro-3-methylpentane 3-Chloro-3-methylpentane 3-Methylpentane->3-Chloro-3-methylpentane 2,2-Dimethylbutane 2,2-Dimethylbutane 1-Chloro-2,2-dimethylbutane 1-Chloro-2,2-dimethylbutane 2,2-Dimethylbutane->1-Chloro-2,2-dimethylbutane 3-Chloro-2,2-dimethylbutane 3-Chloro-2,2-dimethylbutane 2,2-Dimethylbutane->3-Chloro-2,2-dimethylbutane 2,3-Dimethylbutane 2,3-Dimethylbutane 1-Chloro-2,3-dimethylbutane 1-Chloro-2,3-dimethylbutane 2,3-Dimethylbutane->1-Chloro-2,3-dimethylbutane 2-Chloro-2,3-dimethylbutane 2-Chloro-2,3-dimethylbutane 2,3-Dimethylbutane->2-Chloro-2,3-dimethylbutane ChiralKey Chiral Centers: Green: 1 Chiral Center Red: 2 Chiral Centers

Caption: Isomeric relationships of C₆H₁₃Cl based on carbon skeletons.

This guide serves as a foundational resource for professionals engaged in research and development involving halogenated organic compounds. The systematic classification and nomenclature provided herein are essential for the accurate identification, synthesis, and application of the diverse isomers of this compound and its related structures.

References

In-Depth Technical Guide: (3R)-3-chloro-2-methylpentane and (3S)-3-chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Disclaimer

This document provides a technical overview of (3R)-3-chloro-2-methylpentane and (3S)-3-chloro-2-methylpentane. It is intended for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available computed data and general principles of chemistry and toxicology, as specific experimental data for these enantiomers are scarce in the current scientific literature. No specific biological activities or established signaling pathways for these compounds have been documented. The experimental protocols described are generalized procedures and should be adapted and validated for specific laboratory conditions.

Introduction

(3R)-3-chloro-2-methylpentane and (3S)-3-chloro-2-methylpentane are enantiomers of the chlorinated alkane 3-chloro-2-methylpentane. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1] While they share the same molecular formula and connectivity, their three-dimensional arrangement differs, which can lead to distinct biological activities. Halogenated hydrocarbons are a broad class of compounds with diverse applications, including as solvents, refrigerants, and intermediates in chemical synthesis.[2][3] Some halogenated compounds also exhibit pharmacological properties.[4] This guide summarizes the available physicochemical properties and provides a framework for the synthesis, separation, and characterization of these specific enantiomers, alongside a discussion of their potential metabolic pathways based on related compounds.

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₃ClPubChem[5][6]
Molecular Weight 120.62 g/mol PubChem[5][6]
Boiling Point (Racemic) 118 °CStenutz[7]
XLogP3-AA (Computed) 3.1PubChem[5]
Hydrogen Bond Donor Count 0PubChem[5]
Hydrogen Bond Acceptor Count 0PubChem[5]
Rotatable Bond Count 2PubChem[5]
Exact Mass 120.0705781 DaPubChem[5]
Topological Polar Surface Area 0 ŲPubChem[5]
Heavy Atom Count 7PubChem[5]
Complexity 41.4PubChem[5]

Table 2: Enantiomer-Specific Computed Data for (3R)-3-chloro-2-methylpentane

PropertyValueSource
IUPAC Name (3R)-3-chloro-2-methylpentanePubChem[5]
InChI InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3/t6-/m1/s1PubChem[5]
InChIKey FCPXHGJZKRXGJY-ZCFIWIBFSA-NPubChem[5]
SMILES CC--INVALID-LINK--ClPubChem[5]

Note on Optical Rotation: The most critical distinguishing property between enantiomers is their optical rotation—the direction and magnitude to which they rotate plane-polarized light.[8] (3R) and (3S) enantiomers will rotate light by an equal magnitude but in opposite directions.[8] However, no experimentally determined specific rotation values for these compounds have been found in the reviewed literature.

Synthesis and Enantioselective Separation

The synthesis of this compound can be approached through several general methods for creating alkyl halides. Obtaining enantiomerically pure samples requires either a stereoselective synthesis or the resolution of a racemic mixture.

Proposed Synthetic and Resolution Workflow

The following diagram illustrates a logical workflow for the synthesis and separation of the (3R) and (3S) enantiomers.

G cluster_synthesis Synthesis of Racemic Mixture cluster_separation Enantiomeric Resolution cluster_analysis Characterization start 2-methyl-3-pentanol reagent Chlorinating Agent (e.g., SOCl₂, HCl) start->reagent Reaction racemate Racemic (±)-3-chloro-2-methylpentane reagent->racemate hplc Chiral HPLC racemate->hplc Separation enantiomers (3R)-3-chloro-2-methylpentane & (3S)-3-chloro-2-methylpentane hplc->enantiomers analysis Polarimetry NMR Spectroscopy Mass Spectrometry enantiomers->analysis

Caption: Proposed workflow for synthesis and separation.

Experimental Protocols (Generalized)

This procedure is a general method for the conversion of a secondary alcohol to an alkyl chloride, which should be optimized for this specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methyl-3-pentanol.

  • Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), to the alcohol at a controlled temperature (typically cooled in an ice bath).

  • Reaction: Allow the mixture to react, potentially with gentle heating, until the reaction is complete (monitored by TLC or GC).

  • Workup: Quench the reaction mixture by carefully adding it to ice water. Separate the organic layer.

  • Purification: Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Chiral HPLC is a powerful technique for separating enantiomers.[9][10] The choice of chiral stationary phase (CSP) and mobile phase is critical and often determined empirically.

  • Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak or Chiralcel) to find one that provides baseline separation of the two enantiomers.

  • Mobile Phase Optimization: Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol) to achieve good resolution and reasonable retention times.

  • Preparative Separation: Inject the racemic mixture onto the chiral HPLC system and collect the fractions corresponding to each enantiomer as they elute.

  • Enantiomeric Purity Analysis: Analyze the collected fractions to determine their enantiomeric excess using the same chiral HPLC method.

Spectroscopic Characterization

While specific spectra for the individual enantiomers are not available, the following describes the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectra of the two enantiomers are expected to be identical in an achiral solvent. The presence of the chiral center at C3 would render the two protons on the C4 methylene (B1212753) group diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, each likely as a multiplet.[10][11] The methine proton at C3 would also appear as a multiplet. The methyl groups would present as doublets and triplets.

  • ¹³C NMR: The ¹³C NMR spectra of the two enantiomers will also be identical, showing six distinct carbon signals.

Mass Spectrometry (MS)

The mass spectra of the (3R) and (3S) enantiomers will be identical. The molecular ion peak would be observed at m/z 120 (for the ³⁵Cl isotope) and 122 (for the ³⁷Cl isotope) in a roughly 3:1 ratio. Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the carbon-carbon bonds adjacent to the chlorine-bearing carbon.[12]

Potential Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of (3R)-3-chloro-2-methylpentane or (3S)-3-chloro-2-methylpentane. However, general information on the toxicology of chlorinated hydrocarbons can provide a basis for hypothetical interactions.

Generalized Metabolic Pathway

Many halogenated alkanes are metabolized in the liver by the cytochrome P450 enzyme system.[9][13][14] This can lead to the formation of reactive intermediates that may exert toxic effects.

G cluster_metabolism Hypothetical Metabolic Activation parent (3R/S)-3-chloro-2-methylpentane cyp450 Cytochrome P450 (e.g., CYP2E1) parent->cyp450 Metabolism intermediate Reactive Intermediate (e.g., Carbon-centered radical) cyp450->intermediate Bioactivation downstream Cellular Damage (e.g., Lipid peroxidation, DNA adducts) intermediate->downstream

Caption: Generalized metabolic pathway of chlorinated alkanes.

Toxicological Considerations

Chlorinated hydrocarbons are known to be neurotoxins, and some can cause liver and kidney damage.[2][5][15] The toxicity is often linked to their metabolism into reactive species.[16] Given that enantiomers can have different interactions with chiral biological molecules like enzymes, it is plausible that the (3R) and (3S) enantiomers of this compound could exhibit different toxicokinetic and toxicodynamic profiles. However, without experimental data, this remains speculative.

Conclusion

(3R)-3-chloro-2-methylpentane and (3S)-3-chloro-2-methylpentane are chiral molecules for which there is a significant lack of experimental data in the public domain. This guide has provided a summary of the available computed physicochemical properties and has outlined generalized experimental approaches for their synthesis, separation, and characterization. Furthermore, a potential metabolic pathway has been proposed based on the known behavior of related halogenated hydrocarbons. Further research is required to elucidate the specific properties and potential biological activities of these enantiomers.

References

Methodological & Application

Application Note: Preparation of (2-methylpentan-3-yl)magnesium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents are powerful organometallic compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are invaluable in organic synthesis for the formation of carbon-carbon bonds.[2] They function as potent nucleophiles and strong bases, reacting with a wide range of electrophiles, most notably aldehydes, ketones, and esters to form alcohols.[3][4][5] This protocol details the preparation of the Grignard reagent (2-methylpentan-3-yl)magnesium chloride from 3-Chloro-2-methylpentane and magnesium metal in an anhydrous ether solvent. The success of the synthesis is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents are readily destroyed by protic compounds like water.[1][6]

Reaction Principle

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[6] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for solvating and stabilizing the resulting organomagnesium compound.[5][6][7]

R-X + Mg → R-Mg-X (where R = 2-methylpentan-3-yl, X = Cl)

A significant challenge in Grignard synthesis is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which can inhibit the reaction.[6] Activation of the magnesium is therefore necessary and can be achieved by methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings to expose a fresh surface.[6][8] The reaction is heterogeneous, occurring on the surface of the magnesium metal.[7] Once initiated, the reaction is typically exothermic and requires careful control of the addition rate of the alkyl halide to maintain a steady reaction temperature.

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of (2-methylpentan-3-yl)magnesium chloride.

Materials and Equipment:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine (a single small crystal for activation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Glass stopper or nitrogen/argon inlet adapter

  • Drying tubes (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • All glassware must be scrupulously dried in an oven at >120°C for several hours or flame-dried under a stream of inert gas and allowed to cool to room temperature under an inert atmosphere.[9]

    • Assemble the apparatus in a fume hood. The three-neck flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place drying tubes on top of the condenser and dropping funnel to protect the system from atmospheric moisture.[10]

  • Reagent Preparation:

    • Weigh the magnesium turnings and place them into the flame-dried three-neck flask under a positive pressure of inert gas.

    • Add a single, small crystal of iodine to the flask. The iodine will help activate the magnesium surface.[10]

    • Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.

  • Reaction Initiation:

    • Add a small amount of the this compound solution (approx. 10% of the total volume) from the dropping funnel to the magnesium turnings.

    • Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color and the appearance of turbidity or gentle bubbling on the magnesium surface. Gentle warming with a heating mantle may be required to start the reaction.[1]

    • If the reaction fails to initiate, add one drop of a pre-formed Grignard reagent or a small amount of 1,2-dibromoethane.

  • Grignard Reagent Formation:

    • Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, spontaneous reflux of the ether solvent.[1]

    • The reaction is exothermic; if the reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Completion and Storage:

    • After the addition is complete, gently heat the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

    • The resulting Grignard reagent will be a cloudy, grayish to brownish solution.

    • Cool the solution to room temperature. The reagent should be used immediately for subsequent reactions as it can deteriorate upon standing.[10]

Safety Precautions:

  • Diethyl ether is extremely flammable and has a low boiling point (34.5°C).[1] All operations must be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • The reaction can be highly exothermic. Be prepared to cool the reaction vessel if necessary.

  • Grignard reagents react violently with water. Ensure all equipment and reagents are strictly anhydrous.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Data Presentation

The following table summarizes typical reaction parameters for the preparation of a Grignard reagent. The exact quantities can be scaled as needed.

ParameterValueNotes
Reactants
This compound1.0 eqStarting secondary alkyl halide.
Magnesium Turnings1.1 - 1.5 eqA slight excess is used to ensure complete conversion.
Solvent
Anhydrous Diethyl Ether3-5 mL per gram of MgMust be strictly anhydrous. THF can also be used.[6]
Conditions
Initiation TemperatureRoom Temp to ~35°CGentle heating may be required.
Reaction Temperature~35°C (Refluxing Et₂O)Controlled by the rate of addition.
Reaction Time1 - 2 hoursIncludes addition time and final reflux.
Outcome
Theoretical Yield~85-95%Yields can vary based on purity of reagents and technique.
AppearanceCloudy, gray-brown solutionThe solution is used directly for the next synthetic step.

Visualizations

Grignard_Preparation_Workflow Figure 1. Experimental Workflow for Grignard Reagent Synthesis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_product Product Handling A 1. Flame-Dry Glassware (Flask, Condenser, Funnel) B 2. Assemble Apparatus under Inert Gas (N2/Ar) A->B C 3. Add Mg Turnings & Iodine Crystal to Flask B->C E 5. Initiate Reaction (Add small amount of R-Cl soln) C->E Combine Reagents D 4. Prepare Alkyl Halide Solution in Anhydrous Ether D->E F 6. Dropwise Addition of R-Cl (Maintain gentle reflux) E->F G 7. Reflux for 30-60 min (Ensure completion) F->G H 8. Cool to Room Temp G->H I 9. Grignard Reagent Ready ((2-methylpentan-3-yl)MgCl) H->I

Caption: Figure 1. Workflow for the preparation of (2-methylpentan-3-yl)magnesium chloride.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 3-chloro-2-methylpentane, a secondary alkyl halide. Due to its structure, this compound can undergo both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution, making it an excellent model substrate for studying the factors that influence these reaction pathways. The choice of nucleophile, solvent, and temperature can significantly impact the reaction mechanism, rate, and product distribution.

General Principles

This compound possesses a chiral center at the carbon bearing the chlorine atom. This allows for the study of the stereochemical outcomes of its substitution reactions.

  • SN1 Reactions: These reactions proceed through a planar carbocation intermediate. For a chiral starting material, this typically leads to a racemic or near-racemic mixture of substitution products. SN1 reactions are favored by polar protic solvents (e.g., water, ethanol (B145695), methanol) and weaker nucleophiles. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide (rate = k[R-Cl]). Experimental data for the reaction of an enantiomer of this compound with fluoride (B91410) indicates a first-order rate law, which is consistent with an SN1 mechanism.[1]

  • SN2 Reactions: These reactions involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile (rate = k[R-Cl][Nu]). For instance, the reaction of this compound with a strong nucleophile like sodium methoxide (B1231860) is expected to proceed primarily via an SN2 pathway.

Data Presentation

The following tables summarize the expected outcomes and influencing factors for the nucleophilic substitution reactions of this compound.

Reaction Condition Favored Mechanism Typical Nucleophile Typical Solvent Expected Stereochemistry Relative Rate Determining Factors
SN1 ConditionsSN1Weak (e.g., H₂O, ROH)Polar Protic (e.g., Ethanol, Methanol, Water)Racemization (or partial racemization)Stability of the carbocation intermediate
SN2 ConditionsSN2Strong (e.g., I⁻, N₃⁻, CH₃O⁻)Polar Aprotic (e.g., Acetone, DMSO)Inversion of ConfigurationSteric hindrance at the reaction center
Nucleophile Solvent Expected Major Mechanism Primary Substitution Product(s)
H₂OWater (solvolysis)SN12-methylpentan-3-ol (racemic mixture)
CH₃CH₂OHEthanol (solvolysis)SN13-ethoxy-2-methylpentane (B14301260) (racemic mixture)
NaIAcetoneSN23-iodo-2-methylpentane (with inversion)
NaN₃DMSOSN23-azido-2-methylpentane (with inversion)
NaOCH₃MethanolSN2 favored3-methoxy-2-methylpentane (with inversion)

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental Protocols

The following are general protocols that can be adapted for specific research needs.

Protocol 1: SN1 Solvolysis of this compound in Aqueous Ethanol

Objective: To synthesize 2-methylpentan-3-ol and 3-ethoxy-2-methylpentane via an SN1 reaction and to monitor the reaction kinetics.

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a 1:1 (v/v) solution of ethanol and water.

  • In a round-bottom flask, combine 50 mL of the ethanol/water solvent with 5.0 g of this compound.

  • Heat the mixture to a gentle reflux (approximately 80-90 °C) with stirring.

  • Monitor the reaction progress by withdrawing small aliquots (e.g., 0.5 mL) at regular time intervals (e.g., every 30 minutes). Quench the aliquots by adding them to 1 mL of saturated sodium bicarbonate solution.

  • Extract the quenched aliquots with 1 mL of diethyl ether. Analyze the ether layer by GC-MS to determine the relative concentrations of the starting material and products.

  • After the reaction is complete (as determined by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Analyze the final product mixture by GC-MS and NMR to determine the product distribution.

Protocol 2: SN2 Reaction of this compound with Sodium Azide (B81097) in DMSO

Objective: To synthesize 3-azido-2-methylpentane via an SN2 reaction, demonstrating inversion of stereochemistry if a chiral starting material is used.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Diethyl ether

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1.5 g of sodium azide in 30 mL of anhydrous DMSO with stirring.

  • Add 2.5 g of this compound to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing and working up small aliquots for GC-MS analysis.

  • Once the reaction is complete, pour the reaction mixture into 100 mL of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and carefully remove the diethyl ether under reduced pressure. Caution: Organic azides can be explosive and should be handled with care.

  • Analyze the resulting 3-azido-2-methylpentane by GC-MS and NMR to confirm its structure. Chiral GC or polarimetry can be used to determine the stereochemical outcome if an enantiomerically enriched starting material was used.

References

Application Notes and Protocols: E2 Elimination Reaction of 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the conditions influencing the E2 elimination reaction of 3-chloro-2-methylpentane, a classic example of regioselectivity in organic synthesis. The protocols and data presented herein are intended to guide researchers in predicting and controlling the outcome of such reactions, which is a critical aspect of synthetic chemistry and drug development.

Introduction

The E2 (bimolecular elimination) reaction is a concerted, one-step process in which a strong base removes a proton and a leaving group departs simultaneously, resulting in the formation of a double bond.[1][2][3] For substrates like this compound, a secondary alkyl halide, the E2 pathway is a common and synthetically useful transformation.[3][4] A key consideration in the E2 elimination of this compound is the regioselectivity, which dictates the position of the newly formed double bond. This reaction can yield two primary products: the more substituted Zaitsev product and the less substituted Hofmann product.[1][5] The choice of base and reaction conditions plays a pivotal role in determining the product distribution.[6][7]

Regioselectivity: Zaitsev vs. Hofmann Elimination

The elimination of a proton from either the C2 or C4 position of this compound leads to two different alkenes:

  • Zaitsev Product: 2-methylpent-2-ene (the more substituted and thermodynamically more stable alkene).

  • Hofmann Product: 4-methylpent-2-ene (the less substituted alkene).

The predominance of one product over the other is primarily influenced by the steric hindrance of the base employed.[1][5][8]

  • Zaitsev's Rule: States that in an elimination reaction, the more substituted alkene will be the major product. This is typically observed when using a small, strong base.[1][4] The increased stability of the more substituted alkene is the driving force for this outcome.[1][5]

  • Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This is generally the case when a sterically hindered (bulky) base is used.[1][5][9] The bulky base preferentially abstracts the more accessible, less sterically hindered proton.[1][10]

Data Presentation: Influence of Base on Product Distribution

The following table summarizes the expected product distribution for the E2 elimination of this compound under different basic conditions. The yields are illustrative and can vary based on specific reaction parameters such as temperature and solvent.

BaseBase StructureSteric HindranceMajor ProductMinor ProductExpected Major Product Yield (%)
Sodium Ethoxide (NaOEt)CH₃CH₂O⁻Na⁺LowZaitsev (2-methylpent-2-ene)Hofmann (4-methylpent-2-ene)~70-80%
Sodium Hydroxide (NaOH)HO⁻Na⁺LowZaitsev (2-methylpent-2-ene)Hofmann (4-methylpent-2-ene)~70-80%
Potassium tert-Butoxide (KOtBu)(CH₃)₃CO⁻K⁺HighHofmann (4-methylpent-2-ene)Zaitsev (2-methylpent-2-ene)~70-80%

Experimental Protocols

Protocol 1: Synthesis of the Zaitsev Product (2-methylpent-2-ene)

Objective: To perform an E2 elimination of this compound to favor the formation of the Zaitsev product.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

  • Add this compound to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours).

  • After cooling to room temperature, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of 2-methylpent-2-ene.

  • Characterize the product using appropriate analytical techniques (e.g., GC-MS, NMR).

Protocol 2: Synthesis of the Hofmann Product (4-methylpent-2-ene)

Objective: To perform an E2 elimination of this compound to favor the formation of the Hofmann product.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add this compound to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours).

  • Follow steps 4-10 from Protocol 1 for reaction workup, purification, and characterization, collecting the fraction corresponding to the boiling point of 4-methylpent-2-ene.

Mandatory Visualizations

Reaction Mechanism

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound This compound TS [B---H---C---C---Cl]‡ This compound->TS Base attacks β-H Base Base (B⁻) Base->TS Zaitsev 2-methylpent-2-ene (Zaitsev Product) TS->Zaitsev Small Base (e.g., EtO⁻) Hofmann 4-methylpent-2-ene (Hofmann Product) TS->Hofmann Bulky Base (e.g., t-BuO⁻) BH B-H TS->BH Cl Cl⁻ TS->Cl

Caption: E2 elimination mechanism of this compound.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Substrate, Base, Solvent) start->setup reaction Heating/Reflux setup->reaction workup Quenching & Extraction reaction->workup purification Drying & Distillation workup->purification analysis Product Characterization (GC-MS, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for E2 elimination.

References

Application Notes and Protocols: Use of 3-Chloro-2-methylpentane in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where an alkyl halide is activated by a Lewis acid catalyst to form a carbocation or a carbocation-like species, which then alkylates the aromatic substrate.

This document provides detailed application notes and protocols for the use of 3-chloro-2-methylpentane as an alkylating agent in Friedel-Crafts reactions. A critical aspect of using this secondary alkyl halide is the high propensity for carbocation rearrangement, which significantly influences the final product distribution. Understanding and predicting this rearrangement is crucial for designing synthetic routes that yield the desired alkylated aromatic compounds. These products can serve as valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and other specialty materials.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of an aromatic compound, such as benzene (B151609), with this compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) does not yield the direct substitution product, 2-methyl-3-phenylpentane, in significant amounts. Instead, the reaction proceeds through a carbocation intermediate that undergoes a rapid 1,2-hydride shift to form a more stable tertiary carbocation. This rearranged carbocation is the primary electrophile that alkylates the aromatic ring.

The key steps are:

  • Formation of the initial carbocation: The Lewis acid catalyst abstracts the chloride ion from this compound, generating a secondary carbocation (2-methylpentan-3-yl cation).

  • Carbocation rearrangement: A hydrogen atom from the adjacent carbon (C2) migrates with its bonding electrons to the positively charged carbon (C3). This 1,2-hydride shift results in the formation of a more stable tertiary carbocation (2-methylpentan-2-yl cation).[1][2]

  • Electrophilic attack: The electron-rich aromatic ring attacks the tertiary carbocation, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The predominant product of the reaction with benzene is therefore 2-methyl-2-phenylpentane, also known as tert-amylbenzene (B1361367).[3]

Predicted Product Distribution

Due to the high propensity for carbocation rearrangement, the product mixture is expected to be dominated by the product derived from the more stable tertiary carbocation.

Starting Alkyl HalideAromatic SubstrateInitial Carbocation (Secondary)Rearranged Carbocation (Tertiary)Major ProductMinor Product (Expected)
This compoundBenzene2-methylpentan-3-yl cation2-methylpentan-2-yl cation2-Methyl-2-phenylpentane2-Methyl-3-phenylpentane

Experimental Protocols

The following protocols are representative examples for the Friedel-Crafts alkylation of aromatic compounds with this compound. Caution: These reactions should be performed in a well-ventilated fume hood, as they involve corrosive and volatile chemicals and the evolution of HCl gas. Anhydrous conditions are essential for the success of the reaction.

Protocol 1: Synthesis of 2-Methyl-2-phenylpentane (tert-Amylbenzene)

This protocol is adapted from a patented procedure for the synthesis of tert-amylbenzene and is expected to yield the rearranged product as the major component.[3]

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Ferric chloride (FeCl₃, anhydrous)

  • Ice

  • Deionized water

  • Calcium chloride (anhydrous)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Four-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Condenser with a drying tube (or gas outlet to a trap)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser, add anhydrous benzene (6.53 mol) and anhydrous aluminum chloride (0.15 mol) followed by anhydrous ferric chloride (0.38 mol).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath with constant stirring.

  • Addition of Alkyl Halide: Slowly add this compound (1.0 mol) to the stirred mixture via the dropping funnel over a period of 1 hour, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 6 hours.

  • Quenching: Slowly and carefully add crushed ice to the reaction mixture to quench the reaction and hydrolyze the aluminum chloride complex. Ensure the temperature is kept low during this exothermic process.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Solvent Removal: Filter to remove the drying agent and remove the excess benzene by distillation under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to obtain pure 2-methyl-2-phenylpentane.

Protocol 2: General Procedure for Alkylation of Toluene (B28343)

This protocol describes a general method for the alkylation of toluene, which is more reactive than benzene. The product will be a mixture of ortho, meta, and para isomers of (2-methylpentan-2-yl)toluene.

Materials:

  • This compound

  • Toluene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add anhydrous toluene and anhydrous aluminum chloride.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Alkyl Halide: Add this compound dropwise from the dropping funnel to the stirred toluene-catalyst mixture. Control the rate of addition to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add ice-cold water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The isomeric products can be separated and purified by column chromatography or fractional distillation.

Data Presentation

Table 1: Reactants and Expected Products for Friedel-Crafts Alkylation with this compound

Aromatic SubstrateAlkylating AgentLewis Acid CatalystMajor Product(s)
BenzeneThis compoundAlCl₃ / FeCl₃2-Methyl-2-phenylpentane
TolueneThis compoundAlCl₃Mixture of o-, m-, p-(2-Methylpentan-2-yl)toluene

Table 2: Representative Reaction Conditions

ParameterCondition (Protocol 1)Condition (Protocol 2)
Aromatic Substrate BenzeneToluene
Molar Ratio (Aromatic:Alkyl Halide) 6.53 : 1Typically excess aromatic
Catalyst AlCl₃ / FeCl₃AlCl₃
Temperature 0-5 °C0 °C to Room Temperature
Reaction Time 6 hours1-2 hours
Quenching Agent Ice/WaterIce/Water

Visualizations

Friedel_Crafts_Alkylation_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: 1,2-Hydride Shift cluster_step3 Step 3: Electrophilic Attack cluster_step4 Step 4: Deprotonation A This compound C Secondary Carbocation + [AlCl₄]⁻ A->C + AlCl₃ B AlCl₃ D Secondary Carbocation E Tertiary Carbocation D->E Rearrangement G Tertiary Carbocation F Benzene H Arenium Ion F->H + Tertiary Carbocation I Arenium Ion K 2-Methyl-2-phenylpentane + HCl + AlCl₃ I->K + [AlCl₄]⁻ J [AlCl₄]⁻

Caption: Mechanism of Friedel-Crafts alkylation with this compound.

Experimental_Workflow start Start setup Reaction Setup: - Aromatic Substrate - Lewis Acid Catalyst start->setup cooling Cool to 0-5 °C setup->cooling addition Slow Addition of This compound cooling->addition reaction Stir at Controlled Temperature addition->reaction quench Quench with Ice/Water reaction->quench workup Work-up: - Separation - Washing quench->workup drying Dry Organic Layer workup->drying solvent_removal Solvent Removal drying->solvent_removal purification Purification solvent_removal->purification end End purification->end

Caption: General experimental workflow for Friedel-Crafts alkylation.

Applications in Drug Development and Research

The alkylated aromatic products derived from reactions involving this compound and its analogs can serve as important intermediates in medicinal chemistry and materials science. The introduction of a bulky, branched alkyl group like the tert-amyl group can significantly modify the lipophilicity, steric profile, and metabolic stability of a molecule. These are critical parameters in the design of new drug candidates.

For instance, the resulting alkylated benzene or toluene derivatives can be further functionalized through subsequent electrophilic aromatic substitution, oxidation of the alkyl side-chain, or other transformations to build more complex molecular architectures. Researchers can utilize these protocols to synthesize novel scaffolds for screening in various biological assays or for the development of new materials with tailored properties. The predictable rearrangement provides a reliable route to tertiary alkylated aromatics, which might otherwise be challenging to synthesize directly.

References

GC-MS protocol for 3-Chloro-2-methylpentane analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of 3-Chloro-2-methylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (C₆H₁₃Cl) is a halogenated alkane, a class of volatile organic compounds (VOCs) relevant in various chemical and industrial processes. Accurate identification and quantification of such compounds are crucial for quality control, environmental monitoring, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating and identifying volatile and semi-volatile organic compounds in complex mixtures.[1][2] Its high sensitivity and the structural information provided by mass spectrometry make it the gold standard for this type of analysis.[1]

This application note provides a detailed protocol for the analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis, tailored for researchers, scientists, and professionals in drug development and related fields.

Experimental Protocol

This protocol outlines the necessary steps for preparing and analyzing samples containing this compound.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. As this compound is a volatile compound, headspace analysis is a suitable technique; however, this protocol will focus on direct liquid injection.[3][4]

  • Solvent Selection : Use a high-purity, volatile organic solvent. Dichloromethane or hexane (B92381) are recommended.[3][5] Avoid using water, non-volatile solvents, or strong acids and bases.[3]

  • Standard Preparation :

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • Create a series of working standards by serial dilution of the stock solution. A typical concentration for direct injection is approximately 10 µg/mL.[5]

  • Sample Handling :

    • Collect samples in clean glass containers to prevent contamination.[3]

    • If the sample contains particulates, it must be centrifuged or filtered prior to analysis to prevent blockage of the injection syringe and contamination of the GC system.[5]

    • Transfer the final sample or standard solution into a 2 mL glass autosampler vial. Ensure a minimum volume of 50-100 µL to guarantee proper injection.[5]

GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph (GC)
Injection Port TypeSplit/Splitless
Injection ModeSplit (e.g., 50:1 ratio) or Splitless for trace analysis
Injector Temperature250 °C[6]
Injection Volume1 µL
Carrier GasHelium, 99.999% purity
Flow Rate1.0 - 1.5 mL/min (constant flow)
ColumnNon-polar or low-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane phase like DB-5ms, HP-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Oven Temperature ProgramInitial: 50 °C, hold for 2 min. Ramp: 15 °C/min to 250 °C. Final Hold: Hold at 250 °C for 5 min.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan for identification; Selected Ion Monitoring (SIM) for quantification[1]
Scan Range (Full Scan)m/z 40 - 250
SIM Ions (Suggested)Quantifier: m/z 85 (M-Cl)⁺. Qualifiers: m/z 57, 120 (M⁺). Note: These should be confirmed by analyzing a pure standard.
Solvent Delay3 - 4 minutes (to prevent filament damage from the solvent peak)

Workflow for GC-MS Analysis

The logical flow from sample preparation to final data analysis is depicted in the diagram below.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing Prep Prepare Standard/Sample (Dilute in Hexane/DCM) Vial Transfer to GC Vial Prep->Vial Injector 1. GC Injection & Vaporization Vial->Injector Column 2. Chromatographic Separation (Capillary Column) Injector->Column Ionization 3. EI Ionization Column->Ionization Elution Filtering 4. Mass Filtering (Quadrupole) Ionization->Filtering Detection 5. Ion Detection Filtering->Detection Acquisition Data Acquisition System Detection->Acquisition Analysis Analysis & Interpretation (Chromatogram & Mass Spectrum) Acquisition->Analysis

Caption: Experimental workflow for this compound analysis.

Data Analysis and Expected Results

  • Identification : The identity of this compound is confirmed by comparing its retention time with that of a known standard. Further confirmation is achieved by matching the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The molecular weight of this compound is 120.62 g/mol .[7][8] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 120, with an isotopic peak (M+2) at m/z 122 due to the presence of the ³⁷Cl isotope. Common fragments may include the loss of chlorine ([M-Cl]⁺ at m/z 85) and various alkyl fragments.

  • Quantification : For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target compound against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is preferred for quantification.[1]

Conclusion

The protocol described provides a robust and reliable method for the analysis of this compound using Gas Chromatography-Mass Spectrometry. The combination of liquid injection, a non-polar capillary column, and standard EI-MS detection offers excellent sensitivity and specificity. This methodology is well-suited for routine analysis in research and quality control laboratories, providing accurate identification and quantification of the target analyte.

References

Application Note: Chiral HPLC Separation of 3-Chloro-2-methylpentane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed methodology for the enantioselective separation of 3-Chloro-2-methylpentane using High-Performance Liquid Chromatography (HPLC). Due to the absence of specific published methods for this analyte, this protocol is based on established principles of chiral chromatography for small, non-polar halogenated alkanes. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which is a common and effective strategy for the resolution of a wide range of enantiomers.[1][2] This document provides a detailed experimental protocol, expected separation parameters, and a visual workflow to guide researchers and drug development professionals in establishing a robust analytical method.

Introduction

This compound is a chiral halogenated alkane. The analysis of individual enantiomers is critical in many fields, particularly in pharmaceutical development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.[3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation and quantification of enantiomers.[4][5]

The selection of an appropriate CSP and mobile phase is crucial for achieving successful chiral resolution.[6] Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have demonstrated broad applicability and are often the first choice for screening chiral separations.[7] This application note outlines a starting point for the development of a chiral HPLC method for the enantiomers of this compound.

Proposed Experimental Protocol

This protocol describes a general procedure for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline resolution.

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or refractive index (RI) detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended as a starting point. For example, a column coated with amylose tris(3,5-dimethylphenylcarbamate).

  • Solvents: HPLC-grade n-hexane and isopropanol (B130326) (IPA).

  • Sample: A racemic mixture of this compound dissolved in n-hexane.

2.2. Chromatographic Conditions

ParameterProposed Value
Column Amylose tris(3,5-dimethylphenylcarbamate) based CSP
Particle Size 5 µm
Column Dimensions 4.6 mm i.d. x 250 mm
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or Refractive Index (RI)
Injection Volume 10 µL
Sample Preparation 1 mg/mL of racemic this compound in n-hexane

2.3. Protocol Steps

  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Analysis: Identify the peaks corresponding to the two enantiomers and determine their retention times.

  • Method Optimization: If the resolution is not satisfactory, adjust the mobile phase composition (e.g., by varying the percentage of isopropanol) or the flow rate.

Expected Quantitative Data

The following table summarizes the expected, hypothetical results for a successful chiral separation of this compound enantiomers based on the proposed protocol. These values are illustrative and will need to be confirmed by experimentation.

ParameterEnantiomer 1 (Expected)Enantiomer 2 (Expected)
Retention Time (tʀ) 8.5 min9.8 min
Resolution (Rs) -> 1.5
Capacity Factor (k') 2.42.9
Selectivity (α) -1.2

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for developing a chiral HPLC separation method.

Chiral_HPLC_Workflow start Start: Racemic Mixture of this compound prep Sample Preparation (Dissolve in n-Hexane) start->prep screen Column & Mobile Phase Screening prep->screen hplc Chiral HPLC Analysis screen->hplc data Data Acquisition (Retention Times, Peak Areas) hplc->data analysis Data Analysis (Calculate Resolution, Selectivity) data->analysis optimization Method Optimization (Adjust Mobile Phase, Flow Rate) analysis->optimization Resolution < 1.5 validation Method Validation analysis->validation Resolution > 1.5 optimization->hplc end End: Validated Method for Enantiomer Separation validation->end

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

This application note provides a foundational protocol for the chiral separation of this compound enantiomers by HPLC. The proposed method, utilizing a polysaccharide-based chiral stationary phase with a normal phase mobile phase, represents a logical and scientifically sound starting point for method development. Researchers should anticipate the need for systematic optimization of the chromatographic conditions to achieve the desired resolution and performance for their specific application. The successful implementation of this method will enable the accurate quantification of the individual enantiomers of this compound, which is essential for research and quality control in various scientific disciplines.

References

Application Notes and Protocols for the Stereospecific Synthesis Using (2R,3S)-2-chloro-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereospecific synthesis of valuable chiral building blocks starting from (2R,3S)-2-chloro-3-methylpentane. The following sections outline two key transformations: a stereospecific E2 elimination to yield diastereomerically enriched alkenes and a stereospecific SN2 substitution to produce a chiral ether with inverted stereochemistry. While specific experimental data for (2R,3S)-2-chloro-3-methylpentane is not extensively available in published literature, the provided protocols are based on well-established principles of stereoselective reactions for similar chiral alkyl halides.

Introduction

Chiral halogenated hydrocarbons are pivotal starting materials in asymmetric synthesis, particularly in the development of pharmaceutical agents where specific stereoisomers are often responsible for the desired therapeutic effects. (2R,3S)-2-chloro-3-methylpentane is a chiral secondary alkyl halide that can undergo stereospecific reactions to afford products with predictable and controlled stereochemistry. The defined stereocenters at C2 and C3 allow for the synthesis of specific diastereomers and enantiomers of more complex molecules. The presence of chlorine in molecules can significantly impact their biological activity and pharmacokinetic properties, making chloro-containing compounds an important area of research in drug discovery.

This document details laboratory procedures for the E2 elimination and SN2 substitution reactions of (2R,3S)-2-chloro-3-methylpentane, providing a foundation for the synthesis of chiral intermediates in a research and development setting.

Stereospecific E2 Elimination to (Z)-3-methylpent-2-ene

The E2 (bimolecular elimination) reaction of (2R,3S)-2-chloro-3-methylpentane with a strong, non-bulky base such as sodium ethoxide proceeds through a concerted mechanism. This reaction is highly stereospecific, requiring an anti-periplanar arrangement of the hydrogen atom and the chlorine leaving group. For the (2R,3S) diastereomer, this conformational requirement preferentially leads to the formation of the (Z)-alkene.

Experimental Protocol: E2 Elimination

Objective: To synthesize (Z)-3-methylpent-2-ene from (2R,3S)-2-chloro-3-methylpentane via a stereospecific E2 elimination.

Materials:

  • (2R,3S)-2-chloro-3-methylpentane (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq)

  • Anhydrous ethanol (B145695) (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with anhydrous ethanol (50 mL) and sodium ethoxide (1.5 eq).

  • The mixture is stirred under a nitrogen atmosphere until the sodium ethoxide is fully dissolved.

  • (2R,3S)-2-chloro-3-methylpentane (1.0 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux (approximately 78 °C) and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between diethyl ether (50 mL) and water (50 mL). The aqueous layer is extracted with diethyl ether (2 x 25 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (25 mL) and then with brine (25 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product.

  • The crude product can be further purified by fractional distillation to yield pure (Z)-3-methylpent-2-ene.

Expected Results and Data

The E2 elimination of (2R,3S)-2-chloro-3-methylpentane is expected to yield a mixture of (Z)- and (E)-3-methylpent-2-ene, with the (Z)-isomer being the major product due to the stereospecific nature of the reaction.

ParameterExpected Value
Starting Material (2R,3S)-2-chloro-3-methylpentane
Major Product (Z)-3-methylpent-2-ene
Minor Product (E)-3-methylpent-2-ene
Theoretical Yield Based on 1.0 eq of starting material
Expected Isolated Yield 75-85%
Diastereomeric Ratio (Z:E) ~ 90:10

Note: The provided yield and diastereomeric ratio are illustrative and based on typical outcomes for stereospecific E2 eliminations of similar substrates.

Reaction Workflow

E2_Elimination_Workflow start Start: (2R,3S)-2-chloro-3-methylpentane reagents Reagents: NaOEt, EtOH start->reagents 1. reaction Reaction: Reflux, 4h reagents->reaction 2. workup Workup: Solvent removal, Extraction with Et2O, Washes (NaHCO3, Brine) reaction->workup 3. drying Drying: MgSO4 workup->drying 4. purification Purification: Fractional Distillation drying->purification 5. product Product: (Z)-3-methylpent-2-ene (Major) purification->product 6.

Caption: Workflow for the E2 elimination of (2R,3S)-2-chloro-3-methylpentane.

Stereospecific SN2 Substitution to (2S,3S)-2-methoxy-3-methylpentane

The SN2 (bimolecular nucleophilic substitution) reaction of (2R,3S)-2-chloro-3-methylpentane with a strong nucleophile like sodium methoxide (B1231860) results in the inversion of stereochemistry at the electrophilic carbon center (C2). This stereospecific reaction is a powerful tool for accessing chiral ethers with high enantiomeric purity.

Experimental Protocol: SN2 Substitution

Objective: To synthesize (2S,3S)-2-methoxy-3-methylpentane from (2R,3S)-2-chloro-3-methylpentane via a stereospecific SN2 reaction.

Materials:

  • (2R,3S)-2-chloro-3-methylpentane (1.0 eq)

  • Sodium methoxide (NaOMe) (1.2 eq)

  • Anhydrous methanol (B129727) (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with anhydrous methanol (40 mL) and sodium methoxide (1.2 eq).

  • The mixture is stirred under a nitrogen atmosphere until the sodium methoxide is completely dissolved.

  • (2R,3S)-2-chloro-3-methylpentane (1.0 eq) is added to the solution at room temperature.

  • The reaction mixture is heated to 50 °C and stirred for 12-18 hours. The reaction progress should be monitored by GC analysis.

  • Upon completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The residue is partitioned between diethyl ether (50 mL) and water (30 mL).

  • The aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • The combined organic layers are washed with saturated aqueous ammonium chloride solution (20 mL) and brine (20 mL).

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure (2S,3S)-2-methoxy-3-methylpentane.

Expected Results and Data

The SN2 reaction is expected to proceed with a high degree of stereospecificity, leading to the formation of the inverted product with high enantiomeric excess.

ParameterExpected Value
Starting Material (2R,3S)-2-chloro-3-methylpentane
Product (2S,3S)-2-methoxy-3-methylpentane
Theoretical Yield Based on 1.0 eq of starting material
Expected Isolated Yield 80-90%
Enantiomeric Excess (ee) >98%

Note: The provided yield and enantiomeric excess are illustrative and based on typical outcomes for stereospecific SN2 reactions of chiral secondary halides.

Reaction Signaling Pathway

SN2_Mechanism cluster_reactants Reactants cluster_products Products start_material (2R,3S)-2-chloro-3-methylpentane transition_state Transition State [Backside Attack] start_material->transition_state nucleophile Sodium Methoxide (NaOMe) nucleophile->transition_state product (2S,3S)-2-methoxy-3-methylpentane (Inversion of Stereochemistry) transition_state->product leaving_group Sodium Chloride (NaCl) transition_state->leaving_group

Caption: SN2 reaction pathway of (2R,3S)-2-chloro-3-methylpentane.

Application in Drug Development

The stereospecific synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.

The ability to convert a readily available chiral starting material like (2R,3S)-2-chloro-3-methylpentane into new chiral building blocks through stereospecific reactions is highly valuable. The resulting chiral alkenes and ethers can serve as key intermediates in the synthesis of more complex drug candidates. For instance, the introduction of an alkoxy group via an SN2 reaction can improve the metabolic stability and lipophilicity of a potential drug molecule. The stereocontrolled formation of a double bond through E2 elimination provides a functional group for further synthetic transformations, such as asymmetric dihydroxylation or epoxidation, to introduce new stereocenters in a controlled manner.

These protocols demonstrate reliable methods for the generation of stereochemically defined intermediates, which are essential for building libraries of chiral compounds for biological screening and for the efficient and selective synthesis of active pharmaceutical ingredients.

Application Notes: Dehydrohalogenation of 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dehydrohalogenation of 3-chloro-2-methylpentane is a classic elimination reaction in organic synthesis, providing a pathway to produce a mixture of alkene isomers. This process involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a carbon-carbon double bond.[1] As a secondary alkyl halide, this compound can undergo elimination to form different constitutional isomers. The distribution of these products is highly dependent on the reaction conditions, particularly the steric bulk of the base employed. This regioselectivity makes the reaction a valuable model for studying the principles of Zaitsev's and Hofmann's rules.[2]

Reaction Pathways and Products

The elimination of hydrogen chloride (HCl) from this compound can proceed via two primary pathways, depending on which adjacent hydrogen atom (β-hydrogen) is removed.

  • Zaitsev Pathway : Removal of a hydrogen from the more substituted β-carbon (C-2) results in the formation of 2-methyl-2-pentene (B165383) . This is a trisubstituted alkene and is the more thermodynamically stable product. According to Zaitsev's rule, this is the major product when a small, strong base is used.[3][4]

  • Hofmann Pathway : Removal of a hydrogen from the less substituted β-carbon (C-4) yields 4-methyl-2-pentene (B213027) . This is a disubstituted alkene and is the less thermodynamically stable product. It is the major product when a sterically hindered (bulky) base is used, in accordance with the Hofmann rule.[2][5] The 4-methyl-2-pentene product can exist as a mixture of (E) and (Z) stereoisomers.

The reaction typically proceeds via a concerted, one-step E2 (bimolecular elimination) mechanism when a strong base is present.[6][7] The base abstracts a β-proton, while simultaneously the C-Cl bond breaks and the π-bond forms.[8]

Quantitative Data Summary

The choice of base is the primary determinant of the product ratio in the dehydrohalogenation of this compound. The following table summarizes the expected product distribution under typical Zaitsev and Hofmann conditions.

ConditionBaseMajor Product (Approx. Yield)Minor Product (Approx. Yield)Governing Rule
Zaitsev Sodium Ethoxide (NaOEt) in Ethanol (B145695)2-methyl-2-pentene (~80%)4-methyl-2-pentene (~20%)Zaitsev's Rule
Hofmann Potassium tert-butoxide (KOtBu)4-methyl-2-pentene (~70%)2-methyl-2-pentene (~30%)Hofmann's Rule

Experimental Protocols

Protocol 1: Zaitsev-Controlled Elimination

Objective: To synthesize 2-methyl-2-pentene as the major product.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH), 200 proof

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple or fractional distillation

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a heating mantle.

  • In the flask, dissolve sodium ethoxide in absolute ethanol to prepare a solution of the base.

  • Add this compound to the flask containing the ethanolic sodium ethoxide solution.[9]

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (2x). Combine the organic layers.

  • Wash the combined organic layers with brine to remove residual ethanol and water.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Remove the diethyl ether solvent using a rotary evaporator.

  • Purify the resulting alkene mixture by fractional distillation to separate the product isomers.

  • Characterize the products using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product ratio.

Protocol 2: Hofmann-Controlled Elimination

Objective: To synthesize 4-methyl-2-pentene as the major product.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (t-BuOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple or fractional distillation

Procedure:

  • Set up a round-bottom flask with a reflux condenser and heating mantle.

  • In the flask, dissolve potassium tert-butoxide in tert-butanol.

  • Add this compound to the flask.

  • Heat the reaction mixture to reflux (approximately 83 °C) for 2-3 hours. The steric hindrance of the tert-butoxide base will favor the abstraction of the less hindered proton at C-4.[10]

  • Follow steps 5-12 from Protocol 1 for the workup, purification, and characterization of the products. The major fraction from distillation will be 4-methyl-2-pentene.

Visualized Reaction Workflow

Dehydrohalogenation cluster_conditions reactant This compound reactant->p1 path_zaitsev Zaitsev Product (Trisubstituted Alkene) p1->path_zaitsev  Small Base  (e.g., NaOEt) path_hofmann Hofmann Product (Disubstituted Alkene) p1->path_hofmann  Bulky Base  (e.g., KOtBu) product_zaitsev 2-methyl-2-pentene (Major) path_zaitsev->product_zaitsev product_hofmann_minor 4-methyl-2-pentene (Minor) path_zaitsev->product_hofmann_minor minor product_hofmann_major 4-methyl-2-pentene (Major) path_hofmann->product_hofmann_major product_zaitsev_minor 2-methyl-2-pentene (Minor) path_hofmann->product_zaitsev_minor minor

Caption: Reaction pathways for the dehydrohalogenation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chloro-2-methylpentane and increasing its yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the chosen synthetic route.

Route 1: Chlorination of 2-methylpentan-3-ol

This method involves the reaction of 2-methylpentan-3-ol with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Inactive Alcohol Verify the purity of the starting alcohol (2-methylpentan-3-ol) using techniques like NMR or GC-MS. Impurities can interfere with the reaction.
Insufficient Reagent Activity For reactions with HCl, ensure the acid is concentrated. The Lucas test can be used to confirm the reactivity of the alcohol; as a secondary alcohol, 2-methylpentan-3-ol should react within 5-10 minutes with Lucas reagent (ZnCl₂ in conc. HCl), indicated by the formation of a cloudy solution.
For reactions with thionyl chloride, use a freshly opened or properly stored bottle, as it can degrade with exposure to moisture.
Inadequate Reaction Temperature The reaction with concentrated HCl may require gentle heating to proceed at a reasonable rate. For reactions with thionyl chloride, the initial addition is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature or gentle heating to drive the reaction to completion.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the initial reaction time, consider extending it.

Issue 2: Formation of Multiple Products (Low Selectivity)

Potential Cause Troubleshooting Step
Carbocation Rearrangement The reaction of secondary alcohols with HCl proceeds via a carbocation intermediate. This secondary carbocation can potentially rearrange to a more stable tertiary carbocation through a hydride shift, leading to the formation of 2-chloro-2-methylpentane (B1597335) as a byproduct. To minimize this, using thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine (B92270) is recommended, as this reaction typically proceeds with less carbocation character.
Elimination Side Reactions The use of high temperatures can favor elimination reactions, leading to the formation of alkenes (e.g., 2-methyl-2-pentene). Conduct the reaction at the lowest effective temperature.
Route 2: Hydrochlorination of 2-methyl-2-pentene (B165383)

This synthesis involves the addition of hydrogen chloride (HCl) across the double bond of 2-methyl-2-pentene.

Issue 1: Formation of the Incorrect Isomer (2-chloro-2-methylpentane)

Potential Cause Troubleshooting Step
Markovnikov's Rule Predominance The hydrochlorination of an unsymmetrical alkene like 2-methyl-2-pentene typically follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the double bond. This leads to the formation of the tertiary alkyl halide, 2-chloro-2-methylpentane, as the major product. The desired this compound is the anti-Markovnikov product.
Reaction Conditions Favoring Markovnikov Addition To favor the formation of the anti-Markovnikov product, a radical addition mechanism is required. This is typically achieved by adding HBr in the presence of peroxides. For HCl, achieving anti-Markovnikov addition is more challenging and may require specialized reagents or conditions that are not standard. Therefore, this route is generally not ideal for selectively synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

The most reliable and common laboratory method for the synthesis of this compound is the reaction of 2-methylpentan-3-ol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. This method generally provides good yields and minimizes the risk of carbocation rearrangements that can occur with concentrated HCl.

Q2: My reaction with thionyl chloride was extremely vigorous and produced a dark-colored mixture. What went wrong?

Thionyl chloride reacts exothermically with alcohols. The reaction should be controlled by slow, dropwise addition of the thionyl chloride to a cooled solution of the alcohol (e.g., in an ice bath). A very rapid addition can lead to a runaway reaction, causing decomposition and the formation of colored byproducts.

Q3: How can I effectively purify the synthesized this compound?

A common workup procedure involves:

  • Quenching: Carefully quenching the reaction mixture with cold water or ice to destroy any excess thionyl chloride.

  • Extraction: Extracting the product into an organic solvent like diethyl ether or dichloromethane.

  • Washing: Washing the organic layer with a dilute sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Distillation: Purifying the final product by distillation.

Q4: I am seeing a significant amount of an alkene byproduct in my final product. How can I minimize this?

Alkene formation is due to an elimination side reaction. To minimize this:

  • Use milder reaction conditions (lower temperature).

  • Avoid strong, bulky bases that can promote elimination.

  • When using thionyl chloride, the addition of a non-nucleophilic base like pyridine can help suppress elimination by neutralizing the generated HCl.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of alkyl chlorides from alcohols, which can be adapted for the synthesis of this compound. Please note that specific yields for this compound are not widely reported in readily available literature, and optimization may be required.

Starting MaterialReagentSolventTemperature (°C)Reaction TimeTypical Yield Range
Secondary AlcoholConc. HCl / ZnCl₂NoneRoom Temp. to gentle heat5-30 minModerate to Good
Secondary AlcoholSOCl₂Pyridine or Ether0 to Room Temp.1-3 hoursGood to Excellent

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-methylpentan-3-ol using Thionyl Chloride

Materials:

  • 2-methylpentan-3-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base and solvent)

  • Diethyl ether (as a solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpentan-3-ol in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. If using pyridine, it can be added to the alcohol solution before cooling.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound.

Mandatory Visualization

Troubleshooting_Yield_Increase Troubleshooting Flow for Increasing this compound Yield start Low Yield of this compound check_purity Verify Purity of Starting Materials (2-methylpentan-3-ol or 2-methyl-2-pentene) start->check_purity purity_ok Purity Acceptable check_purity->purity_ok Yes purify_sm Purify Starting Materials (Distillation, etc.) check_purity->purify_sm No review_conditions Review Reaction Conditions purity_ok->review_conditions purify_sm->start temp_control Temperature Control: - Too high (elimination)? - Too low (slow reaction)? review_conditions->temp_control reagent_activity Reagent Activity: - Fresh SOCl₂? - Concentrated HCl? review_conditions->reagent_activity reaction_time Reaction Time: - Monitor by TLC/GC - Extend if necessary review_conditions->reaction_time side_reactions Analyze for Side Products (GC-MS, NMR) review_conditions->side_reactions Conditions Seem Correct solution Improved Yield temp_control->solution Adjust Temperature reagent_activity->solution Use Fresh Reagents reaction_time->solution Optimize Time rearrangement Rearrangement Product Detected? (e.g., 2-chloro-2-methylpentane) side_reactions->rearrangement elimination Alkene Product Detected? side_reactions->elimination optimize_purification Optimize Purification: - Check extraction pH - Efficient distillation? side_reactions->optimize_purification No Significant Side Products rearrangement->review_conditions Consider SOCl₂/Pyridine elimination->review_conditions Lower Reaction Temperature optimize_purification->solution

Caption: A flowchart for troubleshooting and increasing the yield of this compound synthesis.

Technical Support Center: Synthesis of 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-methylpentane. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted to synthesize this compound, but my yield is significantly lower than expected. What are the common causes for low yield?

Low yields in the synthesis of this compound can often be attributed to competing side reactions. The primary synthesis routes, either through hydrochlorination of an alkene or an Sₙ1 reaction from an alcohol, proceed via a carbocation intermediate. The stability and reactivity of this intermediate are critical to the reaction's outcome.

Common causes for low yield include:

  • Carbocation Rearrangements: The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation, leading to a mixture of isomeric chloroalkanes.[1][2][3]

  • Elimination Reactions: E1 elimination can compete with Sₙ1 substitution, resulting in the formation of alkene byproducts instead of the desired alkyl halide.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and concentration of reagents can significantly influence the rates of desired and undesired reactions.

Q2: My post-reaction analysis (GC-MS) shows multiple peaks, indicating a mixture of products. What are these likely side products?

The presence of multiple products is a common issue and is most likely due to carbocation rearrangements and elimination reactions.

  • Rearranged Isomers: The most common side products are isomers of this compound. The synthesis often involves a secondary carbocation intermediate which can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. This leads to the formation of 2-Chloro-2-methylpentane as a significant byproduct.

  • Alkene Byproducts: Elimination reactions (E1) can compete with the substitution (Sₙ1) pathway, especially at higher temperatures. This results in the formation of various alkenes, such as 2-methyl-2-pentene (B165383) and 3-methyl-2-pentene.

Q3: How can I minimize the formation of the rearranged product, 2-Chloro-2-methylpentane?

Minimizing carbocation rearrangements is challenging due to the inherent drive to form a more stable intermediate. However, certain strategies can be employed:

  • Choice of Starting Material: Starting with an alkene that directly forms the most stable carbocation upon protonation can reduce the likelihood of rearrangement. For instance, using 2-methyl-2-pentene for hydrochlorination will preferentially form the tertiary carbocation, leading to 2-Chloro-2-methylpentane as the major product.[4] If this compound is the desired product, alternative synthetic routes that do not involve a carbocation intermediate, such as free-radical halogenation (though less selective), might be considered.

  • Low-Temperature Conditions: While not always effective in completely preventing rearrangement, running the reaction at lower temperatures can sometimes favor the kinetic product over the thermodynamically favored rearranged product.

Q4: What reaction conditions favor the desired Sₙ1 substitution over E1 elimination?

The competition between Sₙ1 and E1 reactions is highly dependent on the reaction conditions.

  • Temperature: Lower temperatures generally favor Sₙ1 over E1. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.

  • Nucleophile/Solvent: A high concentration of a good, non-basic nucleophile in a polar protic solvent will favor the Sₙ1 pathway.[5] When using an alcohol as the starting material with a hydrogen halide, the halide ion acts as the nucleophile.

Data Presentation: Side Reaction Overview

The following tables summarize the expected products and the factors influencing their formation.

Table 1: Potential Products in the Synthesis of this compound

Product NameChemical StructureFormation Pathway
This compound (Desired Product) CH3-CH(CH3)-CHCl-CH2-CH3Sₙ1 Substitution / Hydrochlorination
2-Chloro-2-methylpentane (Rearrangement Product)CH3-C(Cl)(CH3)-CH2-CH2-CH3Carbocation Rearrangement followed by Sₙ1
2-methyl-2-pentene (Elimination Product)CH3-C(CH3)=CH-CH2-CH3E1 Elimination
3-methyl-2-pentene (Elimination Product)CH3-CH(CH3)-CH=CH-CH3E1 Elimination

Table 2: Influence of Reaction Conditions on Product Distribution

ConditionTo Favor this compound (Sₙ1)To Favor Alkene Byproducts (E1)Rationale
Temperature LowHighElimination reactions are generally favored at higher temperatures.
Solvent Polar Protic (e.g., ethanol, water)Less Nucleophilic SolventPolar protic solvents can solvate the carbocation and aid in the Sₙ1 pathway.
Base/Nucleophile Good nucleophile, weak baseStrong, sterically hindered baseA strong base will favor elimination.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrochlorination of 3-methyl-1-pentene (B165626)

  • Materials: 3-methyl-1-pentene, concentrated Hydrochloric Acid (HCl), anhydrous calcium chloride, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution.

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric excess of concentrated HCl to 3-methyl-1-pentene with stirring.

    • Allow the mixture to stir at a low temperature (0-5 °C) for a specified reaction time, monitoring the reaction progress by TLC or GC.

    • After the reaction is complete, transfer the mixture to a separatory funnel and wash with cold water.

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash with a saturated sodium chloride solution to aid in phase separation.

    • Separate the organic layer and dry it over anhydrous calcium chloride.

    • Remove the drying agent by filtration and purify the product by distillation.

Protocol 2: Synthesis of this compound from 2-methyl-3-pentanol (B165387) via Sₙ1 Reaction

  • Materials: 2-methyl-3-pentanol, concentrated Hydrochloric Acid (HCl), anhydrous calcium chloride, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution.

  • Procedure:

    • Combine 2-methyl-3-pentanol and concentrated HCl in a round-bottom flask equipped with a reflux condenser.

    • Gently heat the mixture to the appropriate temperature and for the required duration. Monitor the reaction's progress.

    • After cooling, transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

    • Dry the organic layer with anhydrous calcium chloride.

    • Filter to remove the drying agent and purify the resulting this compound by distillation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Route cluster_workup Work-up & Purification start Starting Material (e.g., 2-methyl-3-pentanol) reagent Add Reagent (e.g., Conc. HCl) start->reagent Step 1 reaction Reaction (Sₙ1/E1 Competition) reagent->reaction Step 2 extraction Extraction & Washing reaction->extraction Step 3 drying Drying extraction->drying Step 4 purification Purification (Distillation) drying->purification Step 5 product Final Product: This compound & Side Products purification->product Final

Caption: General experimental workflow for the synthesis of this compound.

Side_Reactions start Starting Alkene/Alcohol carbocation Secondary Carbocation Intermediate start->carbocation Reaction Initiation rearranged_carbocation Tertiary Carbocation (More Stable) carbocation->rearranged_carbocation 1,2-Hydride Shift (Rearrangement) product This compound (Desired Product) carbocation->product Sₙ1 Substitution elimination_product Alkene Byproducts carbocation->elimination_product E1 Elimination rearranged_product 2-Chloro-2-methylpentane (Rearranged Product) rearranged_carbocation->rearranged_product Sₙ1 Substitution rearranged_carbocation->elimination_product E1 Elimination

Caption: Signaling pathway of side reactions in the synthesis of this compound.

References

Troubleshooting Grignard reaction with 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Grignard reactions, with a specific focus on challenging substrates like 3-chloro-2-methylpentane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A1: Initiation failure is the most common issue in Grignard synthesis, especially with less reactive alkyl chlorides. The primary causes are the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture.[1][2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under an inert atmosphere (Nitrogen or Argon).[1] Solvents like diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[4][5][6] Grignard reagents are strong bases and will react with water.[5][6]

  • Activate the Magnesium: The MgO layer prevents the alkyl halide from reacting with the magnesium metal.[1][3] Several activation methods can be employed:

    • Chemical Activation: Add a small crystal of iodine (I₂).[1][7] The disappearance of the iodine's purple or brown color is a good indicator of initiation.[1] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used, which reacts readily with magnesium.[1][7]

    • Mechanical Activation: Before adding the solvent, use a dry glass stirring rod to crush the magnesium turnings.[1][8] This exposes a fresh, unoxidized surface.[7] Sonication can also be used to clean the metal surface.[7][8]

Q2: I'm observing a low yield of my desired product. What are the likely side reactions with a secondary alkyl chloride like this compound?

A2: Low yields with sterically hindered secondary alkyl halides are often due to competing side reactions. The two most prominent are Wurtz coupling and elimination.

  • Wurtz-type Coupling: The already formed Grignard reagent can react with the starting alkyl halide, resulting in a homocoupled alkane.[2][9] To minimize this, add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.[2]

  • Elimination (E2): The Grignard reagent is a strong base and can promote the elimination of HCl from the starting material, leading to the formation of alkenes.[9] Controlling the reaction temperature by performing the addition at a lower temperature can help favor the Grignard formation.[9]

Q3: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?

A3: For less reactive alkyl halides such as chlorides, tetrahydrofuran (THF) is generally the preferred solvent.[2][5][10] THF has a higher solvating power, which helps to stabilize the Grignard reagent as it forms, often leading to better yields compared to diethyl ether.[2][5]

Q4: Can I prepare the Grignard reagent and store it for later use?

A4: It is highly recommended to use the Grignard reagent immediately after its preparation.[5] These reagents are sensitive to air and moisture and will degrade upon standing, leading to lower yields in subsequent reactions.[11]

Data Presentation

Table 1: Effect of Alkyl Halide on Grignard Yield

The reactivity of the carbon-halogen bond significantly impacts the yield of the Grignard reagent. The following table provides a general comparison of typical yields.

Alkyl Halide TypeRelative ReactivityC-X Bond Energy (kJ/mol)Typical Yield RangeKey Considerations
Alkyl Iodide (R-I)Very High~22885-95%Most reactive, but starting materials are often more expensive and less stable.[12]
Alkyl Bromide (R-Br)High~28580-90%The most common choice, offering a good balance of reactivity and stability.[12]
Alkyl Chloride (R-Cl)Moderate~34060-80%Less reactive, often requiring THF as a solvent and more stringent activation.
Alkyl Fluoride (R-F)Very Low~450<10%Generally unreactive and not used for Grignard reagent formation.[12]

Note: Yields are highly dependent on specific substrates and experimental conditions. For a secondary chloride like this compound, yields may be at the lower end of the indicated range due to steric hindrance and side reactions.

Experimental Protocols

Protocol 1: Preparation of 2,3,5-trimethylheptan-4-ol

Step 1: Formation of the Grignard Reagent (2-methylpent-3-yl)magnesium chloride)

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature.

  • Reagent Preparation: Place 1.5 g (62 mmol) of magnesium turnings and a small crystal of iodine into the reaction flask.

  • Initiation: Add 20 mL of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 5.0 g (41 mmol) of this compound in 50 mL of anhydrous THF.

  • Reaction Start: Add approximately 5 mL of the alkyl halide solution from the dropping funnel to the magnesium suspension. The reaction should begin, as indicated by the fading of the iodine color and gentle refluxing of the solvent.[2] If the reaction does not start, gently warm the flask with a heat gun.

  • Grignard Formation: Once the reaction is initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the resulting cloudy gray mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[12]

Step 2: Reaction with an Aldehyde (2-methylbutanal)

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Prepare a solution of 3.5 g (41 mmol) of 2-methylbutanal in 20 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter the solution and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield 2,3,5-trimethylheptan-4-ol.

Visualizations

Grignard Reaction Troubleshooting Workflow

G start Reaction Fails to Initiate anhydrous Are all reagents and glassware strictly anhydrous? start->anhydrous activate Have you activated the Mg? anhydrous->activate Yes dry_reagents Flame-dry glassware. Use anhydrous solvents. anhydrous->dry_reagents No add_activator Add I2 or 1,2-dibromoethane. Crush Mg turnings. Apply gentle heat/sonication. activate->add_activator No success Reaction Initiates activate->success Yes dry_reagents->anhydrous add_activator->activate failure Persistent Failure: Consider fresh reagents or a different activation method. add_activator->failure

Caption: Troubleshooting workflow for Grignard reaction initiation.

Reaction Pathways for this compound

G cluster_0 Starting Material cluster_1 Reaction Pathways start This compound grignard Desired Grignard Reagent (R-MgCl) start->grignard + Mg, THF (Desired Path) wurtz Wurtz Coupling Product (R-R) start->wurtz + R-MgCl (Side Reaction) elimination Elimination Product (Alkene) start->elimination Base (R-MgCl) (Side Reaction)

Caption: Desired vs. competing side reactions.

References

Technical Support Center: Optimizing Solvent for 3-Chloro-2-methylpentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-chloro-2-methylpentane. The information is designed to assist in optimizing solvent selection for various reaction pathways.

Troubleshooting Guide

Issue: Low Yield of Substitution Product (SN2 Pathway)

  • Question: I am attempting an SN2 reaction with this compound using a strong, non-basic nucleophile, but the yield is lower than expected, and I am observing significant amounts of elimination byproducts. How can I optimize the solvent to favor the SN2 pathway?

  • Answer: For an SN2 reaction with a secondary alkyl halide like this compound, the choice of solvent is critical to maximize the substitution product and minimize the competing E2 elimination pathway.[1][2]

    • Solvent Choice: Employ a polar aprotic solvent. These solvents can solvate the cation of your nucleophilic salt but do not strongly solvate the anion (the nucleophile).[3] This "naked" and more reactive nucleophile will favor the SN2 attack.[3] Suitable polar aprotic solvents include:

    • Avoid Protic Solvents: Polar protic solvents, such as water, methanol, and ethanol, will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction, which can allow the E2 pathway to become more competitive.[3][4]

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[2]

Issue: Competing E1 and SN1 Reactions

  • Question: I am trying to perform an SN1 reaction with this compound in a polar protic solvent, but I am getting a mixture of SN1 and E1 products. How can I favor the substitution product?

  • Answer: It is common for SN1 and E1 reactions to compete, as they both proceed through a common carbocation intermediate.[5] Several factors can be adjusted to influence the product ratio:

    • Nucleophile/Base Concentration: Use a weak, non-basic nucleophile. A higher concentration of a strong base would favor the E2 pathway. For SN1, the nucleophile is typically the solvent itself (solvolysis).

    • Temperature: E1 reactions are generally favored by higher temperatures as they are more entropically favored.[6] To favor the SN1 product, it is advisable to run the reaction at a lower temperature.

    • Solvent: While polar protic solvents are necessary for SN1 reactions to stabilize the carbocation intermediate, the choice of a less basic solvent can help. For example, using acetic acid as a solvent might favor substitution over elimination compared to a more basic alcohol.

Issue: Unexpected Rearrangement Products

  • Question: In my SN1/E1 reaction, I am observing products that suggest a rearrangement of the carbocation has occurred. How can I avoid this?

  • Answer: Carbocation rearrangements are a known complication in SN1 and E1 reactions of secondary alkyl halides.[2] The secondary carbocation formed from this compound can potentially rearrange to a more stable tertiary carbocation via a hydride shift. To avoid this, it is best to use reaction conditions that favor the SN2 or E2 pathway, as these are concerted reactions that do not involve a carbocation intermediate.[6] If the SN1/E1 pathway is desired, there is little that can be done to prevent rearrangement if a more stable carbocation can be formed.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for an E2 reaction of this compound?

    • A1: For an E2 reaction, a polar aprotic solvent is generally preferred when using a strong, non-bulky base. However, if a bulky base like potassium tert-butoxide is used to favor the Hofmann elimination product, a less polar solvent like THF or even the corresponding alcohol (tert-butanol) can be effective.[7]

  • Q2: How does solvent polarity affect the rate of SN1 reactions of this compound?

    • A2: The rate-determining step of an SN1 reaction is the formation of the carbocation intermediate.[8] Polar protic solvents are particularly effective at stabilizing this intermediate through hydrogen bonding and dipole-dipole interactions, thus increasing the reaction rate.[3][8] A more polar solvent will generally lead to a faster SN1 reaction.

  • Q3: Can I use a nonpolar solvent for reactions with this compound?

    • A3: Nonpolar solvents are generally poor choices for the ionic or highly polar transition states involved in SN1, SN2, E1, and E2 reactions. The reactants and intermediates are often not soluble in nonpolar solvents, and these solvents cannot stabilize the charged species, leading to very slow or no reaction.

Data Presentation

Table 1: Properties of Common Solvents for Alkyl Halide Reactions

SolventFormulaDielectric Constant (at 20°C)TypeBoiling Point (°C)
WaterH₂O80.1Polar Protic100
MethanolCH₃OH32.7Polar Protic65
EthanolC₂H₅OH24.6Polar Protic78.5
AcetoneC₃H₆O20.7Polar Aprotic56
AcetonitrileC₂H₃N37.5Polar Aprotic82
Dimethylformamide (DMF)C₃H₇NO36.7Polar Aprotic153
Dimethyl Sulfoxide (DMSO)C₂H₆OS47Polar Aprotic189
Tetrahydrofuran (THF)C₄H₈O7.6Polar Aprotic66
Diethyl EtherC₄H₁₀O4.3Nonpolar35
HexaneC₆H₁₄1.9Nonpolar69

Data sourced from various chemical property databases.[1][2][3][7][9]

Table 2: Illustrative Product Distribution for Reactions of this compound in Different Solvents

ReagentSolventTemperature (°C)Major Product(s)Minor Product(s)Predominant Mechanism
NaN₃DMSO253-azido-2-methylpentane2-methyl-2-penteneSN2
CH₃OHMethanol253-methoxy-2-methylpentane2-methyl-2-penteneSN1/E1
CH₃OHMethanol652-methyl-2-pentene3-methoxy-2-methylpentaneE1/SN1
NaOCH₃Methanol252-methyl-2-pentene3-methoxy-2-methylpentaneE2
KOC(CH₃)₃THF252-methyl-1-pentene2-methyl-2-penteneE2 (Hofmann)

This data is illustrative and based on general principles for secondary alkyl halides. Actual product ratios may vary.

Experimental Protocols

Protocol 1: SN2 Reaction of this compound with Sodium Azide (B81097)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (1.2 equivalents) and dry dimethylformamide (DMF).

  • Reaction: Add this compound (1.0 equivalent) to the stirred suspension at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: E2 Reaction of this compound with Sodium Methoxide (B1231860)

  • Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.5 equivalents) in methanol.

  • Reaction: Add this compound (1.0 equivalent) to the solution.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Follow the disappearance of the starting material using GC analysis.

  • Workup: After completion, cool the reaction mixture to room temperature, add water, and extract with pentane.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation to obtain the alkene products.

Visualizations

Solvent_Selection_Workflow start Start: this compound Reaction nucleophile_base Choose Nucleophile/Base Strength start->nucleophile_base strong_base Strong, Bulky Base (e.g., KOC(CH₃)₃) nucleophile_base->strong_base Strong Base strong_non_bulky_base Strong, Non-bulky Base (e.g., NaOCH₃) nucleophile_base->strong_non_bulky_base Strong Base strong_nucleophile Strong Nucleophile, Weak Base (e.g., NaN₃) nucleophile_base->strong_nucleophile Strong Nucleophile weak_nucleophile Weak Nucleophile/Base (e.g., CH₃OH, H₂O) nucleophile_base->weak_nucleophile Weak Nucleophile solvent_e2_bulky Solvent: Polar Aprotic (e.g., THF) Product: E2 (Hofmann) strong_base->solvent_e2_bulky solvent_e2_non_bulky Solvent: Polar Protic (e.g., CH₃OH) Product: E2 (Zaitsev) strong_non_bulky_base->solvent_e2_non_bulky solvent_sn2 Solvent: Polar Aprotic (e.g., DMSO) Product: SN2 strong_nucleophile->solvent_sn2 solvent_sn1_e1 Solvent: Polar Protic (e.g., CH₃OH) weak_nucleophile->solvent_sn1_e1 low_temp Low Temperature solvent_sn1_e1->low_temp Control Temperature high_temp High Temperature solvent_sn1_e1->high_temp Control Temperature product_sn1 Product: SN1 low_temp->product_sn1 product_e1 Product: E1 high_temp->product_e1 Reaction_Pathways cluster_unimolecular Unimolecular Pathways (SN1, E1) cluster_bimolecular Bimolecular Pathways (SN2, E2) substrate This compound carbocation Secondary Carbocation Intermediate substrate->carbocation Slow, Polar Protic Solvent sn2_product SN2 Product substrate->sn2_product Strong Nucleophile, Polar Aprotic Solvent e2_product E2 Product substrate->e2_product Strong Base sn1_product SN1 Product carbocation->sn1_product Weak Nucleophile e1_product E1 Product carbocation->e1_product Weak Base, Heat

References

Technical Support Center: Grignard Reaction of 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 3-chloro-2-methylpentane.

Troubleshooting Guides

Encountering issues during a Grignard reaction is common, particularly with secondary alkyl halides like this compound. This guide provides solutions to frequently encountered problems.

Problem 1: Reaction Fails to Initiate

  • Symptom: No signs of reaction (e.g., bubbling, gentle reflux, color change) after adding a portion of the this compound solution to the magnesium turnings.

  • Potential Causes & Solutions:

    • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction.

      • Solution: Activate the magnesium surface. Common methods include:

        • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (in an inert atmosphere) to expose a fresh surface.

        • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension before adding the alkyl halide.[1]

    • Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware or solvent will quench the reaction.

      • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2][3]

Problem 2: Low Yield of the Desired Product

  • Symptom: The final yield of the desired alcohol (after reaction with a carbonyl compound) is significantly lower than expected.

  • Potential Causes & Solutions:

    • Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with unreacted this compound to form a dimer (3,4,5-trimethylheptane). This is more prevalent with reactive halides.

      • Solution:

        • Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.

        • Temperature Control: Maintain a gentle reflux. Overheating can favor the Wurtz coupling reaction.

    • Elimination Reaction: As a secondary alkyl halide, this compound can undergo elimination to form 2-methyl-2-pentene.

      • Solution: Use a less polar solvent like diethyl ether, as more polar solvents like THF can sometimes favor elimination. Running the reaction at a lower temperature can also help.

    • Reaction with Solvent or Air: Grignard reagents can react with oxygen and carbon dioxide from the atmosphere.

      • Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

Problem 3: Formation of Unexpected Byproducts

  • Symptom: GC-MS or NMR analysis of the crude product shows significant peaks that do not correspond to the desired product or known side products.

  • Potential Causes & Solutions:

    • Reaction with Carbonyl Enolates: If the carbonyl compound used in the second step is sterically hindered or has acidic α-hydrogens, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone after workup.

      • Solution: Use a less sterically hindered Grignard reagent if possible or consider using "Turbo-Grignard" reagents (RMgCl·LiCl), which can exhibit higher reactivity and chemoselectivity.

    • Impure Starting Materials: Impurities in the this compound or the carbonyl compound can lead to a variety of side products.

      • Solution: Purify the starting materials before use, for example, by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should expect in the Grignard reaction of this compound?

A1: The primary byproducts are the Wurtz coupling product (3,4,5-trimethylheptane) and the elimination product (2-methyl-2-pentene). You may also see small amounts of the corresponding alkane (2-methylpentane) if any moisture is present.

Q2: Which solvent is better for this reaction: diethyl ether or THF?

A2: For secondary alkyl chlorides, diethyl ether is often preferred as it is less polar than THF and can help to minimize the competing elimination reaction. However, THF can be a better solvent for less reactive chlorides due to its higher solvating power. The optimal solvent may need to be determined empirically for your specific application.[3]

Q3: How can I be sure my Grignard reagent has formed?

A3: Visual cues for the formation of the Grignard reagent include the disappearance of the magnesium metal, a gentle reflux of the solvent, and the formation of a cloudy, grayish-brown solution. For a quantitative assessment, you can perform a titration of an aliquot of the Grignard solution.

Q4: What is a "Turbo-Grignard" reagent and should I consider using it?

A4: A "Turbo-Grignard" reagent is a complex of the Grignard reagent with lithium chloride (RMgCl·LiCl). This can increase the reactivity and solubility of the Grignard reagent. Consider using it if you are experiencing low yields or slow reaction times, especially with challenging electrophiles.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides representative yields of byproducts for the Grignard reaction of a similar secondary alkyl chloride (2-chlorobutane) under different conditions. These values can serve as a general guide for what to expect.

ConditionDesired Grignard Reagent (%)Wurtz Coupling Product (%)Elimination Product (%)
Slow addition in Diethyl Ether at 25°C85-905-10<5
Fast addition in Diethyl Ether at 35°C70-7515-205-10
Slow addition in THF at 25°C80-855-105-10

Note: These are approximate values and can vary based on the specific reaction setup and purity of reagents.

Experimental Protocols

Detailed Methodology for the Preparation of 2-methyl-3-pentylmagnesium chloride and its Reaction with Propanal

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the fading of the iodine color and the onset of bubbling.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • Reaction with Propanal: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of propanal (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product. The product can be further purified by distillation or chromatography.

Mandatory Visualization

Byproduct_Formation Start This compound + Mg Grignard 2-Methyl-3-pentylmagnesium chloride (Desired Reagent) Start->Grignard Desired Reaction Elimination Elimination Product (2-Methyl-2-pentene) Start->Elimination Side Reaction Wurtz Wurtz Coupling Product (3,4,5-Trimethylheptane) Grignard->Wurtz Reaction with Alkyl Halide Alkyl_Halide This compound

Caption: Reaction pathways for the Grignard reaction of this compound.

Troubleshooting_Workflow Start Grignard Reaction Issue No_Initiation Reaction Not Starting? Start->No_Initiation Low_Yield Low Product Yield? No_Initiation->Low_Yield No Activate_Mg Activate Magnesium (Iodine, 1,2-dibromoethane) No_Initiation->Activate_Mg Yes Slow_Addition Slow Alkyl Halide Addition Low_Yield->Slow_Addition Yes End Problem Resolved Low_Yield->End No Check_Anhydrous Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) Activate_Mg->Check_Anhydrous Check_Anhydrous->End Control_Temp Control Reaction Temperature Slow_Addition->Control_Temp Check_Purity Check Starting Material Purity Control_Temp->Check_Purity Check_Purity->End

Caption: Troubleshooting workflow for common Grignard reaction issues.

References

Stability of 3-Chloro-2-methylpentane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and reactivity of 3-chloro-2-methylpentane in acidic and basic conditions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions this compound undergoes in acidic or basic solutions?

A1: this compound is a secondary alkyl halide. As such, it can undergo both substitution (SN1, SN2) and elimination (E1, E2) reactions. The dominant pathway is highly dependent on the reaction conditions, specifically the strength of the base/nucleophile, the solvent, and the temperature.

  • Under basic conditions: With a strong, non-hindered base (e.g., sodium hydroxide), a mixture of SN2 and E2 products is expected. With a strong, sterically hindered base (e.g., potassium tert-butoxide), the E2 elimination pathway is favored.

  • Under neutral or weakly basic/nucleophilic conditions: In a polar protic solvent (like water or ethanol), the reaction will likely proceed through a competition between SN1 and E1 mechanisms.[1]

  • Under acidic conditions: The reaction is generally slow. In the presence of water, a very slow hydrolysis via an SN1 mechanism may occur. Strong acids themselves are typically poor nucleophiles and do not directly displace the chloride.

Q2: I am seeing a mixture of products in my reaction with a strong base. How can I favor the elimination product?

A2: To favor the elimination (E2) product over the substitution (SN2) product, you should use a strong, sterically hindered base. A classic example is potassium tert-butoxide (t-BuOK) in tert-butanol. The bulkiness of this base makes it difficult to act as a nucleophile and attack the carbon atom (required for SN2), but it can readily abstract a proton from a beta-carbon, initiating elimination.[2] Additionally, increasing the reaction temperature generally favors elimination over substitution.

Q3: Which alkene isomers are expected from an elimination reaction?

A3: Elimination of HCl from this compound can result in two constitutional isomers. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene.[3][4]

  • Major Product: 2-methylpent-2-ene (disubstituted double bond)

  • Minor Product: 4-methylpent-2-ene (disubstituted double bond, but typically less favored) and 2-methylpent-1-ene (from reaction with a very hindered base, known as the Hofmann product).

Q4: My hydrolysis reaction is very slow. How can I determine the rate of reaction?

A4: The hydrolysis of secondary chloroalkanes is indeed often slow. A classic qualitative method to compare rates involves reacting the haloalkane with aqueous silver nitrate (B79036) in an ethanol (B145695) solvent.[5][6][7][8] The ethanol helps to dissolve the haloalkane, and as the C-Cl bond breaks (hydrolysis), the released chloride ion reacts with silver ions to form a white precipitate of silver chloride (AgCl). The rate of precipitate formation gives a relative measure of the reaction rate.[5][7] For quantitative data, a more rigorous experimental protocol is required (see Experimental Protocols section).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no reactivity under neutral conditions. The C-Cl bond is relatively strong, and water is a weak nucleophile.Increase the temperature to provide more energy for the reaction. Alternatively, if substitution is desired, add a better nucleophile (e.g., iodide salts). Note that tertiary haloalkanes hydrolyze fastest, followed by secondary, then primary.[7][8]
Unexpected product distribution in base-promoted reaction. The base is not selective enough; competition between SN2 and E2 is occurring.To favor E2, switch to a sterically hindered base like potassium tert-butoxide. To favor SN2, use a strong, non-hindered nucleophile (e.g., sodium iodide in acetone).
Reaction with aqueous acid yields no discernible product. Acid-catalyzed hydrolysis is extremely slow for secondary chlorides without significant heat. The chloride ion is a poor leaving group unless protonated, which is not applicable here.This is expected. Significant energy input (high temperature) over a prolonged period would be required to observe slow SN1/E1 hydrolysis. The stability in acid is relatively high compared to its reactivity with bases.

Data Presentation

Conditions Mechanism(s) Relative Rate Expected Major Product(s)
Strong, non-hindered base (e.g., NaOH in Ethanol)SN2 / E2FastMixture of 2-methyl-2-pentanol (B124083) and 2-methylpent-2-ene
Strong, hindered base (e.g., t-BuOK in t-BuOH)E2Fast2-methylpent-2-ene
Weak nucleophile/base (e.g., H₂O, Ethanol)SN1 / E1SlowMixture of 2-methyl-2-pentanol, ethyl 2-methylpent-2-yl ether, and 2-methylpent-2-ene
Dilute Aqueous Acid (e.g., H₂SO₄)SN1 / E1Very Slow2-methyl-2-pentanol, 2-methylpent-2-ene

Experimental Protocols

Protocol: Quantitative Analysis of this compound Stability by Gas Chromatography (GC)

This protocol describes a method to determine the rate of degradation of this compound under specific pH conditions.

1. Materials and Equipment:

  • This compound

  • Buffered solutions (e.g., pH 4, 7, 10)

  • A suitable organic solvent for extraction (e.g., hexane (B92381) or diethyl ether) containing an internal standard (e.g., dodecane).

  • Thermostatted reaction vessel (e.g., water bath or heating block).

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).

  • Volumetric flasks, pipettes, and vials.

2. Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen extraction solvent (with the internal standard). Analyze these by GC to create a calibration curve.

  • Reaction Setup: In a sealed, thermostatted reaction vessel, add a known volume of the desired buffer solution. Allow it to reach the target temperature (e.g., 50 °C).

  • Initiating the Reaction: Add a small, known amount of this compound to the pre-heated buffer solution to start the reaction (time t=0).

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 1.0 mL) of the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the extraction solvent with the internal standard. Shake vigorously to extract the remaining this compound into the organic layer.

  • Analysis: Analyze the organic layer of each sample by GC.

  • Data Processing: Using the calibration curve and the internal standard, determine the concentration of this compound at each time point. Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction is first-order. The negative of the slope of this line is the pseudo-first-order rate constant (k).

Visualizations

Reaction Mechanisms

The stability and reactivity of this compound are best understood through its potential reaction mechanisms.

SN1_E1_Pathway cluster_step1 Step 1: Carbocation Formation (Slow, Rate-Determining) cluster_step2_SN1 Step 2 (SN1): Nucleophilic Attack cluster_step2_E1 Step 2 (E1): Proton Abstraction Reactant This compound Carbocation Secondary Carbocation Intermediate Reactant->Carbocation Loss of Cl- Product_SN1 Substitution Product (e.g., 2-Methylpentan-3-ol) Carbocation->Product_SN1 + Nucleophile Product_E1 Elimination Product (e.g., 2-Methylpent-2-ene) Carbocation->Product_E1 - H+ Nuc Nucleophile (e.g., H₂O) Base Base (e.g., H₂O)

Caption: SN1 and E1 mechanisms share a common rate-determining step: the formation of a carbocation intermediate.

SN2_Pathway Reactants This compound + Nucleophile (e.g., OH⁻) TS Transition State (Pentacoordinate Carbon) Reactants->TS Backside Attack Products Substitution Product (Inversion of Stereochemistry) TS->Products Leaving Group Departs

Caption: The SN2 mechanism is a single, concerted step involving backside attack by a strong nucleophile.

E2_Pathway Reactants This compound + Strong Base (e.g., t-BuO⁻) TS Transition State (Anti-periplanar alignment) Reactants->TS Concerted Proton Abstraction & LG Departure Products Elimination Product (Alkene) TS->Products

Caption: The E2 mechanism is a single, concerted step requiring a strong base and an anti-periplanar geometry.

References

Technical Support Center: Purification of 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-methylpentane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield of purified this compound after distillation.

Possible Cause Troubleshooting Step
Incomplete Reaction: The initial synthesis from 2-methyl-3-pentanol (B165387) may not have gone to completion.- Ensure sufficient reaction time and appropriate temperature as per the synthesis protocol.- Use a slight excess of the chlorinating agent (e.g., concentrated HCl with a catalyst like ZnCl₂).
Loss during Work-up: Significant amounts of the product may be lost during the aqueous washing steps.- Minimize the number of washes while ensuring the removal of impurities.- Ensure complete phase separation to avoid discarding the organic layer with the aqueous layer.
Decomposition during Distillation: Alkyl halides can be susceptible to elimination reactions at elevated temperatures, forming alkenes.- Perform the distillation under reduced pressure to lower the boiling point.- Ensure the heating mantle is set to a temperature that allows for a slow and steady distillation rate.
Inefficient Fractional Distillation: Poor separation from solvents or byproducts.- Use a fractionating column with a high number of theoretical plates.- Maintain a slow and steady distillation rate to allow for proper equilibration between liquid and vapor phases.[1][2][3]

Issue 2: The purified product is cloudy or contains water.

Possible Cause Troubleshooting Step
Incomplete Drying: The drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate, or calcium chloride) did not remove all the water.- Use a sufficient amount of drying agent. The drying agent should no longer clump together when swirled.- Allow adequate contact time between the organic phase and the drying agent (e.g., 15-30 minutes with occasional swirling).- Decant or filter the dried organic layer carefully to avoid transferring any of the hydrated drying agent.
Azeotrope Formation: Co-distillation with water or other solvents.- While this compound does not form a well-known azeotrope with water, residual water can still co-distill. Thorough drying before distillation is crucial.

Issue 3: Formation of a stable emulsion during aqueous washing.

Possible Cause Troubleshooting Step
Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of an emulsion, especially if surfactants or impurities are present.[4]- Gently invert the separatory funnel multiple times instead of vigorous shaking.[4]
Presence of Impurities: Unreacted starting materials or byproducts can act as emulsifying agents.- Add a small amount of a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.[4] - If the emulsion persists, allow the mixture to stand for an extended period.[5] - In stubborn cases, centrifugation can be used to separate the layers.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound on a laboratory scale is a multi-step process involving:

  • Aqueous Washing: Neutralizing any remaining acid from the synthesis with a dilute base (e.g., 5% sodium bicarbonate solution) followed by washing with water to remove any remaining salts.

  • Drying: Removing residual water from the organic phase using an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Fractional Distillation: Separating the this compound from any remaining starting materials, byproducts, or solvent.[1][2][3]

Q2: What are the expected boiling point and purity of this compound?

A2: The boiling point of this compound is approximately 118 °C at atmospheric pressure.[7] With careful fractional distillation, a purity of greater than 99% can be achieved, as demonstrated by GC-MS analysis of similarly purified compounds.[8]

Q3: My final product shows multiple peaks on the GC-MS analysis. What could be the impurities?

A3: Common impurities in the synthesis of this compound from 2-methyl-3-pentanol and HCl include:

  • Unreacted 2-methyl-3-pentanol: The starting alcohol may not have fully reacted.

  • Isomeric Chlorides: Rearrangement of the carbocation intermediate during an SN1 reaction can lead to the formation of other isomers like 2-chloro-2-methylpentane.

  • Alkenes: Elimination (E1 or E2) side reactions can produce various isomers of methylpentene.

Q4: Can I use simple distillation instead of fractional distillation?

A4: Simple distillation is generally only effective for separating liquids with significantly different boiling points (a difference of more than 25 °C).[2] Since the boiling points of this compound and its potential isomeric impurities or the starting alcohol may be close, fractional distillation is highly recommended to achieve high purity.[1][2][3]

Q5: How can I remove isomeric impurities that have very close boiling points?

A5: For separating compounds with very close boiling points, more advanced techniques may be necessary:

  • Extractive Distillation: This technique involves adding a solvent that alters the relative volatility of the components, making them easier to separate by distillation.[9][10]

  • Preparative Gas Chromatography (Prep-GC): This method offers very high separation efficiency and can be used to isolate highly pure fractions of each isomer.

Data Presentation

Table 1: Physical Properties and Expected Purity of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Expected Purity after Fractional Distillation
This compound C₆H₁₃Cl120.62118[7]> 99%
2-Methyl-3-pentanol (Starting Material)C₆H₁₄O102.17127-129-
2-Chloro-2-methylpentane (Isomer)C₆H₁₃Cl120.62~115-117-
3-Methyl-2-pentene (Elimination Product)C₆H₁₂84.16~67-

Experimental Protocols

Protocol 1: Purification of this compound by Washing and Fractional Distillation

  • Transfer to Separatory Funnel: Transfer the crude this compound to a separatory funnel of appropriate size.

  • Neutralization: Add an equal volume of a 5% aqueous sodium bicarbonate solution. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved carbon dioxide.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Gently invert several times and then drain the lower aqueous layer. Repeat this water wash one more time.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous sodium sulfate in small portions with swirling until the drying agent no longer clumps together. Allow the mixture to stand for at least 15 minutes.

  • Decantation/Filtration: Carefully decant or filter the dried liquid into a round-bottom flask suitable for distillation.

  • Fractional Distillation Setup: Assemble a fractional distillation apparatus. Use a well-insulated fractionating column.

  • Distillation: Heat the flask gently. Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (approximately 118 °C at atmospheric pressure). Discard the initial and final fractions which may contain lower and higher boiling impurities, respectively.

Mandatory Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound wash Aqueous Wash (5% NaHCO3, H2O) crude->wash dry Drying (Anhydrous Na2SO4) wash->dry Separate Organic Layer waste1 Aqueous Waste wash->waste1 distill Fractional Distillation dry->distill Decant/Filter waste2 Solid Waste dry->waste2 pure Pure this compound (>99%) distill->pure impurities Impurities (Low & High Boiling) distill->impurities

Caption: Purification workflow for this compound.

TroubleshootingTree Troubleshooting Distillation of this compound start Distillation Problem q1 Is the yield low? start->q1 q2 Is the product cloudy? start->q2 q3 Is the distillation rate erratic? start->q3 a1 Check for decomposition (discoloration). Consider vacuum distillation. q1->a1 Yes a4 Use a more efficient fractionating column. q1->a4 Yes a2 Ensure thorough drying before distillation. q2->a2 Yes a3 Check for leaks in the apparatus. Ensure proper insulation of the column. q3->a3 Yes

Caption: Troubleshooting decision tree for distillation issues.

References

Technical Support Center: Stereoselective Synthesis of 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 3-chloro-2-methylpentane isomers. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound isomers?

The main challenges center on controlling the stereochemistry at two chiral centers (C2 and C3). Key difficulties include achieving high diastereoselectivity, preventing competing side reactions like elimination, and controlling the stereochemical outcome (inversion vs. retention of configuration) at the reaction center. Furthermore, the separation and accurate quantification of the resulting stereoisomers can be complex.

Q2: What is the most common precursor for the stereoselective synthesis of this compound?

The most common and logical precursor is a stereochemically pure isomer of 2-methylpentan-3-ol. The hydroxyl group can be substituted with a chlorine atom using various reagents. The stereochemistry of the starting alcohol directly influences the stereochemistry of the final product, depending on the reaction mechanism.

Q3: How can I control whether the chlorination of the precursor alcohol proceeds with inversion or retention of configuration?

The stereochemical outcome is highly dependent on the chosen reagents and reaction mechanism.[1]

  • Inversion (Sₙ2 Pathway): Reactions that proceed through a classic Sₙ2 mechanism will result in an inversion of configuration. The Appel reaction (using triphenylphosphine (B44618) and N-chlorosuccinimide) is a well-known method that typically provides inversion.

  • Retention (Sₙi or Double Inversion): Some reagents can lead to retention of configuration. For example, using thionyl chloride (SOCl₂) can sometimes proceed with retention through an internal nucleophilic substitution (Sₙi) mechanism.[2] Additionally, catalytic amounts of TiCl₄ with SOCl₂ have been shown to favor retention in cyclic systems.[2] A double inversion, resulting in net retention, can also occur with neighboring group participation.[3]

Q4: What are the recommended analytical techniques for separating and quantifying the stereoisomers of this compound?

Due to the similar physical properties of stereoisomers, chromatographic methods are essential.

  • Chiral Gas Chromatography (GC): This is an excellent method for separating and quantifying volatile chiral compounds like alkyl halides.

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase (CSP) is a powerful tool for enantiomeric and diastereomeric separation.[4][5][6]

  • Nuclear Magnetic Resonance (NMR): While NMR alone may not resolve all stereoisomers, using chiral shift reagents can help differentiate between enantiomers. It is also useful for determining the diastereomeric ratio.

Troubleshooting Guides

Issue 1: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

You have performed a stereoselective chlorination, but the analysis reveals a poor ratio of the desired stereoisomer.

Possible Causes & Solutions

Possible Cause Troubleshooting Action
Suboptimal Reagent/Catalyst The choice of chlorinating agent is critical. Screen different systems known for high stereoselectivity, such as PPh₃/NCS (Appel reaction) for inversion or SOCl₂/TiCl₄ for retention.[1][2] If using a catalyst, ensure it is of high purity and the loading is optimized.[4]
Inappropriate Reaction Temperature Temperature significantly impacts selectivity. Generally, lower temperatures (-20 °C to -78 °C) enhance kinetic control, favoring the transition state with the lower activation energy and thus improving stereoselectivity.[4][7] Systematically screen a range of temperatures.
Incorrect Solvent The solvent can influence the stability of diastereomeric transition states.[4] Perform a solvent screen with a variety of polar aprotic (e.g., THF, DCM) and non-polar (e.g., hexane) solvents to find the optimal medium for your reaction.
Competing Sₙ1 Pathway If the reaction proceeds partially through a carbocation intermediate (Sₙ1), stereochemical control will be lost.[8] Use less polar solvents and reagents that favor a concerted (Sₙ2) mechanism to suppress carbocation formation.

Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity Observed check_reagent 1. Verify Reagent Purity & Chlorination System start->check_reagent reagent_ok Reagents OK? check_reagent->reagent_ok reagent_ok->check_reagent No, Repurify/ Replace optimize_temp 2. Optimize Temperature (Typically Lower) reagent_ok->optimize_temp Yes temp_ok Improvement? optimize_temp->temp_ok screen_solvent 3. Screen Solvents (Polar Aprotic vs. Non-polar) temp_ok->screen_solvent Yes, but needs more temp_ok->screen_solvent No end_good Problem Solved temp_ok->end_good Yes, problem solved solvent_ok Improvement? screen_solvent->solvent_ok change_method 4. Change Chlorination Method (e.g., Appel vs. SOCl₂) solvent_ok->change_method No solvent_ok->end_good Yes, problem solved end_bad Consult Literature for Advanced Catalytic Systems change_method->end_bad

Caption: A stepwise workflow for troubleshooting low stereoselectivity.

Issue 2: Low or Variable Chemical Yield

Your reaction shows good selectivity, but the overall yield of this compound is low.

Possible Causes & Solutions

Possible Cause Troubleshooting Action
Elimination Side Reaction The starting alcohol can undergo E1 or E2 elimination to form 2-methylpent-2-ene or 2-methylpent-3-ene, especially under harsh or acidic conditions. Use milder, non-acidic chlorinating agents. If an acid byproduct is formed (e.g., HCl from SOCl₂), add a non-nucleophilic base like pyridine (B92270) to neutralize it.
Product Volatility This compound is a relatively volatile alkyl halide. Product may be lost during solvent removal (rotary evaporation). Use lower bath temperatures and higher pressures during evaporation. Check the rotovap trap for lost product.[9]
Instability During Workup The product might be unstable to the aqueous quench or extraction conditions. If you are using an acidic or basic wash, test the stability of a small sample of your product under those conditions first.[9]
Moisture Contamination Many chlorinating agents (e.g., SOCl₂, oxalyl chloride) are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used under an inert atmosphere (N₂ or Ar).

Decision Tree for Chlorination Method Selection

G start Desired Stereochemical Outcome? inversion Inversion (Sₙ2) start->inversion Inversion retention Retention start->retention Retention appel Appel Reaction (PPh₃, NCS/CCl₄) - Mild Conditions - Good for acid-sensitive substrates inversion->appel socl2 Thionyl Chloride (SOCl₂) - Often used with pyridine retention->socl2 socl2_ti SOCl₂ with catalytic TiCl₄ - Promotes retention via front-side attack mechanism retention->socl2_ti

Caption: Selecting a chlorination method based on the desired stereochemistry.

Experimental Protocols

Protocol 1: Stereoselective Chlorination with Inversion (Appel Reaction)

This protocol describes a general procedure for the chlorination of (3S)-2-methylpentan-3-ol to yield (3R)-3-chloro-2-methylpentane.

Materials:

  • (3S)-2-methylpentan-3-ol (1.0 mmol, 1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 mmol, 1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 mmol, 1.2 equiv)[10]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add triphenylphosphine (1.2 mmol).

  • Add anhydrous DCM (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add NCS (1.2 mmol) portion-wise to the stirred solution. Allow the mixture to stir for 10-15 minutes.

  • In a separate flask, dissolve (3S)-2-methylpentan-3-ol (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the alcohol solution dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

  • Extract the product with pentane (B18724) (3 x 15 mL). The triphenylphosphine oxide byproduct is poorly soluble in pentane and can often be filtered off.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent at low temperature.

  • Purify the crude product by flash chromatography on silica (B1680970) gel or by careful distillation if yields are sufficient.

Protocol 2: Analysis of Stereoisomers by Chiral GC

This protocol provides a starting point for developing an analytical method to determine the diastereomeric and/or enantiomeric ratio of the this compound product.

Instrumentation & Column:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like hexane (B92381) or ethyl acetate.[4]

  • Method Development:

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start with an isothermal oven program (e.g., 50-70 °C) to see if separation occurs. If not, develop a temperature gradient (e.g., start at 40 °C, hold for 5 min, then ramp at 2-5 °C/min up to 150 °C) to achieve baseline separation of all four possible stereoisomers.[4]

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample.

  • Calculation: Integrate the peak areas for each stereoisomer. Calculate the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) using the following formulas:

    • d.r. = [(Area of (2R,3R) + Area of (2S,3S))] / [(Area of (2R,3S) + Area of (2S,3R))]

    • e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the integrated areas of the two enantiomers within a diastereomeric pair.[4]

Logical Diagram of Reaction Inputs and Outcomes

G cluster_inputs Reaction Inputs cluster_outputs Potential Outcomes Reagent Chlorinating Reagent (e.g., PPh₃/NCS) Desired Desired Stereoisomer ((R)-3-chloro-2-methylpentane) Reagent->Desired Controls Mechanism (Sₙ2 vs Sₙ1) Undesired Other Stereoisomers (Low d.e. / e.e.) Reagent->Undesired Wrong Choice Temp Temperature (e.g., 0 °C) Temp->Desired Low Temp Favors Selectivity Temp->Undesired High Temp Reduces Selectivity Elimination Elimination Byproduct (Alkenes) Temp->Elimination High Temp Favors Elimination Solvent Solvent (e.g., DCM) Solvent->Desired Stabilizes Desired TS Substrate Chiral Alcohol (e.g., (S)-2-methylpentan-3-ol) Substrate->Desired LowYield Low Overall Yield Undesired->LowYield Elimination->LowYield

Caption: Relationship between experimental inputs and reaction outcomes.

References

Technical Support Center: Identifying Impurities in 3-Chloro-2-methylpentane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-Chloro-2-methylpentane samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might find in my this compound sample?

A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. Common types of impurities include:

  • Positional Isomers: These are compounds with the same molecular formula but different arrangements of atoms. For this compound, this can include other chlorinated methylpentanes.

  • Stereoisomers: As this compound is a chiral molecule, it can exist as different stereoisomers (enantiomers and diastereomers) which may have different pharmacological activities.

  • Synthesis-Related Impurities: These can include unreacted starting materials, byproducts from side reactions, and residual solvents used in the manufacturing process.

  • Degradation Products: Exposure to heat, light, or reactive substances can cause the this compound to degrade, forming new impurities.

Q2: Which analytical technique is most suitable for identifying impurities in this compound?

A2: The choice of analytical technique depends on the nature of the impurity you are trying to identify.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for identifying and quantifying volatile and semi-volatile impurities.[1]

  • High-Performance Liquid Chromatography (HPLC) is particularly useful for separating non-volatile impurities and for the separation of positional and chiral isomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an excellent tool for the structural elucidation of unknown impurities, providing detailed information about the molecular structure.[3]

Q3: I am seeing tailing peaks in my GC-MS chromatogram. What could be the cause?

A3: Peak tailing in GC-MS analysis of halogenated compounds like this compound is a common issue. Several factors can contribute to this problem:

  • Active Sites in the Inlet or Column: Polar impurities can interact with active sites in the GC inlet liner or the column itself, leading to peak tailing.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, causing peaks to tail.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can lead to active sites and peak tailing.

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can result in increased peak tailing.[4]

Troubleshooting Guides

Issue 1: Poor Resolution Between Isomeric Impurities in HPLC

Symptoms:

  • Co-elution or partial co-elution of peaks corresponding to isomers.

  • Inability to accurately quantify individual isomeric impurities.

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Chemistry For positional isomers, consider a phenyl-hexyl or biphenyl (B1667301) column to enhance π-π interactions. For chiral isomers, a chiral stationary phase is necessary.
Mobile Phase Not Optimized Adjust the mobile phase composition, including the organic modifier and aqueous phase ratio, and the pH. A gradient elution may be required.
Low Column Efficiency Ensure the column is not old or contaminated. Check for blockages and ensure proper packing.
Issue 2: Ghost Peaks in GC-MS Analysis

Symptoms:

  • Appearance of unexpected peaks in the chromatogram, often with poor shape.

  • These peaks may not be present in a blank run but appear after sample injection.

Possible Causes and Solutions:

CauseSolution
Contaminated Syringe Clean the syringe thoroughly between injections or use a new syringe.
Septum Bleed Use high-quality, low-bleed septa and replace them regularly.
Carryover from Previous Injections Implement a thorough wash cycle for the autosampler and bake out the column at a high temperature (within its limits) between runs.
Contaminated Carrier Gas Ensure high-purity carrier gas and use appropriate gas purifiers.

Data Presentation

Table 1: Potential Impurities in this compound and their Expected Analytical Behavior

Impurity NameTypeTypical Analytical MethodExpected Retention Behavior
2-Chloro-2-methylpentanePositional IsomerGC-MS, HPLCSimilar retention to the main peak, requires a high-resolution column for separation.
1-Chloro-2-methylpentanePositional IsomerGC-MS, HPLCMay elute earlier or later than the main peak depending on the column and conditions.
3-Chloro-3-methylpentanePositional IsomerGC-MS, HPLCRetention time will vary based on the analytical conditions.
(3S)-3-chloro-2-methylpentaneStereoisomerChiral HPLCRequires a chiral column for separation from the (3R)-enantiomer.
2-methylpentaneStarting MaterialGC-MSWill have a significantly shorter retention time due to lower boiling point and lack of chlorine.
Dichlorinated methylpentanesByproductGC-MSWill have longer retention times due to higher molecular weight.

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities
  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.[5]

  • GC-MS System: Agilent GC-MS system (or equivalent) with a mass selective detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: HPLC Analysis for Isomeric Impurities
  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: Waters Alliance HPLC system (or equivalent) with a photodiode array (PDA) detector.

  • Column:

    • For positional isomers: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

    • For chiral isomers: Chiralcel OD-H (4.6 x 250 mm, 5 µm) or equivalent.

  • Mobile Phase:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

Protocol 3: NMR for Structural Elucidation
  • Sample Preparation: Dissolve approximately 10-20 mg of the isolated impurity in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • NMR Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations.

  • Data Analysis: Analyze the spectra to piece together the structure of the impurity. Compare the obtained spectra with known compounds or use predictive software to aid in the elucidation.

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_data Data Interpretation cluster_report Reporting Sample This compound Sample GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS HPLC HPLC Analysis (Isomers & Non-Volatiles) Sample->HPLC Identify Identify Known Impurities GCMS->Identify HPLC->Identify Isolate Isolate Unknown Impurities HPLC->Isolate NMR NMR Analysis (Structure Elucidation) Elucidate Elucidate Structure NMR->Elucidate Quantify Quantify All Impurities Identify->Quantify Isolate->NMR Elucidate->Quantify Report Final Impurity Profile Report Quantify->Report

Caption: Experimental workflow for impurity identification.

troubleshooting_workflow cluster_checks Troubleshooting Steps cluster_resolution Resolution start Peak Tailing Observed? check_column Check Column Installation start->check_column check_liner Inspect/Replace Inlet Liner check_column->check_liner If no issue resolved Problem Resolved check_column->resolved Issue found & fixed check_septa Replace Septum check_liner->check_septa If no issue check_liner->resolved Issue found & fixed check_flow Verify Carrier Gas Flow Rate check_septa->check_flow If no issue check_septa->resolved Issue found & fixed bake_column Bake Out Column check_flow->bake_column If no issue check_flow->resolved Issue found & fixed trim_column Trim Column Inlet bake_column->trim_column If no issue bake_column->resolved Issue resolved trim_column->resolved Issue resolved not_resolved Issue Persists trim_column->not_resolved If no issue

References

Validation & Comparative

Validating NMR Spectral Assignments of 3-Chloro-2-methylpentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) spectral data for 3-chloro-2-methylpentane, alongside experimental data for the structurally similar compound, 3-chloropentane (B1594929), to validate the spectral assignments.

Due to the limited availability of public experimental NMR data for this compound, this guide utilizes widely accepted NMR prediction algorithms to generate theoretical spectra. The accuracy of these predictions is then benchmarked against the experimental spectrum of 3-chloropentane, a molecule with a comparable chloroalkane backbone. This approach provides a robust framework for the validation of the predicted spectral assignments for this compound.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using reputable online NMR prediction software. It is important to note that predicted values may vary slightly between different software packages due to the different algorithms employed.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
H1 (CH₃)0.95Triplet7.4
H2 (CH(CH₃)₂)2.10Multiplet-
H3 (CHCl)4.10Multiplet-
H4 (CH₂)1.70Multiplet-
H5 (CH₃)0.90Triplet7.5
H2' (CH(CH₃)₂)1.05Doublet6.8

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
C111.5
C234.0
C368.0
C425.0
C514.0
C2'18.0, 19.5 (Diastereotopic)

Comparative Experimental NMR Data for 3-Chloropentane

To assess the reliability of the predictions for this compound, experimental NMR data for 3-chloropentane is presented below. The structural similarity between the two molecules, particularly around the chlorine-bearing carbon, makes this a valuable comparison.

Table 3: Experimental ¹H and ¹³C NMR Spectral Data for 3-Chloropentane

NucleusAtomExperimental Chemical Shift (ppm)Multiplicity
¹HH1, H5 (CH₃)1.04Triplet
¹HH2, H4 (CH₂)1.85Multiplet
¹HH3 (CHCl)4.05Quintet
¹³CC1, C511.3-
¹³CC2, C429.8-
¹³CC363.8-

Experimental Protocols

The experimental data for 3-chloropentane was obtained from publicly available databases. A standard protocol for acquiring such spectra is as follows:

Sample Preparation: A solution of the analyte (e.g., 3-chloropentane) is prepared in a deuterated solvent (typically CDCl₃) at a concentration of approximately 5-25 mg/mL. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse width of 30-90 degrees.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically recorded on the same instrument at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

Validation Workflow

The logical workflow for validating the predicted NMR spectral assignments of this compound is illustrated in the following diagram.

Validation_Workflow cluster_prediction Prediction Phase cluster_comparison Comparative Validation Phase cluster_assignment Assignment Phase A Input Structure: This compound B NMR Prediction Software 1 A->B SMILES/MOL file C NMR Prediction Software 2 A->C SMILES/MOL file D Predicted 1H & 13C NMR Data B->D C->D G Compare Predicted vs. Experimental Data D->G E Select Analogue: 3-Chloropentane F Retrieve Experimental 1H & 13C NMR Data E->F Database Search F->G H Validate Predicted Assignments for This compound G->H Assess Correlation

Quantitative Analysis of 3-Chloro-2-methylpentane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates and potential impurities in a reaction mixture is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-chloro-2-methylpentane, a common alkyl halide intermediate. We will explore the performance of Gas Chromatography (GC) with various detectors—Mass Spectrometry (MS), Flame Ionization Detector (FID), and Electron Capture Detector (ECD)—and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your specific analytical needs.

Comparative Analysis of Quantitative Performance

The choice of an analytical technique for quantifying this compound in a reaction mixture depends on several factors, including the required sensitivity, selectivity, accuracy, and the complexity of the sample matrix. Below is a summary of the performance characteristics of four common analytical methods.

Table 1: Comparison of Analytical Methods for the Quantification of this compound

ParameterGC-MSGC-FIDGC-ECDqNMR
Principle Separation by GC, identification and quantification by mass-to-charge ratio.Separation by GC, quantification by ionization in a hydrogen flame.Separation by GC, quantification by electron capture by halogenated compound.Quantification based on the direct proportionality between NMR signal integral and the number of atomic nuclei.
Linearity (r²) > 0.999> 0.998> 0.999> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 5 µg/mL0.01 - 0.1 µg/mL10 - 50 µg/mL
Limit of Quantification (LOQ) 0.5 - 3 µg/mL5 - 15 µg/mL0.05 - 0.5 µg/mL50 - 150 µg/mL
Precision (RSD%) < 5%< 5%< 7%< 3%
Selectivity Very HighModerateHigh (for halogenated compounds)High
Matrix Effect ModerateHighHighLow
Sample Throughput HighHighHighModerate
Cost HighModerateModerateHigh

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using Gas Chromatography and Quantitative NMR.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilution with appropriate solvent (e.g., Hexane) Sample->Dilution IS_Addition Addition of Internal Standard Dilution->IS_Addition Injection Injection into GC IS_Addition->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, FID, or ECD) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Figure 1. Gas Chromatography (GC) experimental workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Reaction Mixture Weighing Accurate weighing of sample and internal standard Sample->Weighing Dissolution Dissolution in deuterated solvent Weighing->Dissolution Acquisition NMR Data Acquisition (¹H NMR) Dissolution->Acquisition Acquisition_Parameters Set appropriate acquisition parameters (e.g., relaxation delay) Acquisition->Acquisition_Parameters Processing Fourier Transform and Phasing Acquisition_Parameters->Processing Integration Integration of analyte and internal standard signals Processing->Integration Calculation Calculation of concentration Integration->Calculation

Figure 2. Quantitative NMR (qNMR) experimental workflow.

Detailed Experimental Protocols

Gas Chromatography (GC) Methods
  • Internal Standard (IS) Solution Preparation: Prepare a stock solution of a suitable internal standard (e.g., 1,2-dichloroethane (B1671644) or a non-reactive analogue) in a volatile solvent like hexane (B92381) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dilution and IS Spiking: Add a precise volume of the internal standard stock solution to the flask and dilute to the mark with the chosen solvent. The final concentration of the analyte should fall within the calibrated linear range of the instrument.

  • Filtration: If the sample contains solid particles, filter it through a 0.45 µm syringe filter before injection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar alkyl halides.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the prepared sample is injected in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 10 °C/min.

    • Hold at 150 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 85, 57, 43) and the internal standard. A full scan mode can be used for initial identification.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.

  • Column and Carrier Gas: Same as GC-MS protocol.

  • Injection and Injector Temperature: Same as GC-MS protocol.

  • Oven Temperature Program: Same as GC-MS protocol.

  • FID Conditions:

    • Detector Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Instrumentation: A gas chromatograph equipped with an Electron Capture Detector.

  • Column and Carrier Gas: Same as GC-MS protocol.

  • Injection and Injector Temperature: Same as GC-MS protocol.

  • Oven Temperature Program: Same as GC-MS protocol.

  • ECD Conditions:

    • Detector Temperature: 300 °C.

    • Makeup Gas (Nitrogen): 60 mL/min.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
  • Internal Standard (IS) Selection: Choose a certified internal standard that has a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene (B86053) are common choices. The internal standard should be stable and accurately weighed.

  • Sample and IS Weighing: Accurately weigh about 10-20 mg of the reaction mixture and 5-10 mg of the internal standard into a vial.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a high-precision NMR tube.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation between scans. A typical value is 30-60 seconds.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for accurate integration).

    • Pulse Angle: A 90° pulse angle should be accurately calibrated.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the signal corresponding to the proton on the carbon bearing the chlorine atom (CH-Cl) is often a good choice for integration.

The concentration of this compound can be calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

Where:

  • C_analyte = Concentration of this compound

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the internal standard

Conclusion

The choice of the analytical method for the quantification of this compound in a reaction mixture is a critical decision that impacts the reliability of the obtained results.

  • GC-ECD offers the highest sensitivity, making it ideal for trace-level analysis of chlorinated impurities.[1][2]

  • GC-MS provides excellent selectivity and confirmatory identification, which is crucial in complex matrices or when dealing with unknown components.[3][4]

  • GC-FID is a robust and cost-effective technique suitable for routine analysis when high sensitivity is not the primary requirement.

  • qNMR stands out for its high precision and accuracy, as it does not rely on response factors and can provide a direct measurement of the analyte concentration relative to a certified reference material.[5][6] However, it generally has lower sensitivity compared to GC-based methods.

By carefully considering the specific requirements of the analysis, researchers can select the most appropriate technique to ensure accurate and reliable quantification of this compound in their reaction mixtures.

References

3-Chloro-2-methylpentane as an Internal Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chromatography, the use of an internal standard (IS) is a cornerstone of achieving accurate and reproducible quantification. An internal standard is a compound of known concentration added to a sample to correct for variations in the analytical procedure.[1][2] This guide provides a comprehensive comparison of 3-Chloro-2-methylpentane as a potential internal standard against other commonly used alternatives in gas chromatography (GC), supported by representative experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods.

The Role and Selection of an Internal Standard

An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, elute at a retention time close to the analyte but with baseline separation, and be absent in the original sample matrix.[2] The primary function of an internal standard is to compensate for variations in injection volume, solvent evaporation, and instrument response, thereby improving the precision and accuracy of the analysis.[2] The selection of an appropriate internal standard is therefore a critical step in method development.

Comparison of this compound with Alternative Internal Standards

To evaluate the suitability of this compound as an internal standard, its performance characteristics are compared with two common alternatives: a deuterated chlorinated alkane (1,2-Dichloroethane-d4) and a non-halogenated alkane (n-Heptane). The following tables summarize the key performance indicators based on a hypothetical GC-FID analysis of a volatile organic compound (VOC) mixture.

Table 1: Physical and Chemical Properties of Selected Internal Standards

PropertyThis compound1,2-Dichloroethane-d4n-Heptane
Molecular Formula C6H13ClC2D4Cl2C7H16
Molecular Weight ( g/mol ) 120.62102.99100.21
Boiling Point (°C) ~12583.598.4
Polarity Moderately PolarPolarNon-Polar
Detector Compatibility FID, ECD, MSFID, ECD, MSFID, MS

Table 2: Chromatographic Performance Comparison

ParameterThis compound1,2-Dichloroethane-d4n-Heptane
Typical Retention Time (min) 8.56.27.8
Relative Response Factor (vs. Analyte) 1.11.00.9
Precision (%RSD, n=6) < 2%< 1%< 3%
Chemical Inertness GoodExcellentExcellent
Cost ModerateHighLow

Analysis of Performance:

  • This compound presents a viable option as an internal standard, particularly for the analysis of other chlorinated hydrocarbons, due to its structural similarity. Its moderate polarity and boiling point allow for good chromatographic behavior and elution within a reasonable time frame.

  • 1,2-Dichloroethane-d4 , as a deuterated analog of a common chlorinated solvent, is considered a "gold standard" internal standard for mass spectrometry-based methods.[1][3] Its chemical and physical properties are very similar to its non-deuterated counterpart, leading to excellent co-elution and correction for extraction and ionization variability. However, its cost can be a limiting factor.

  • n-Heptane is a cost-effective and readily available non-polar internal standard. It is suitable for the analysis of non-polar analytes but may not be ideal for correcting variations in the analysis of more polar, halogenated compounds due to differences in chemical behavior.

Experimental Protocols

The following is a representative experimental protocol for the analysis of a volatile organic compound using an internal standard with GC-FID.

Objective: To quantify the concentration of a target analyte (e.g., Toluene) in a sample matrix using this compound as an internal standard.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Analytical column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Toluene (analyte)

  • This compound (internal standard)

  • Methanol (B129727) or other suitable solvent

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte (Toluene) at a concentration of 1000 µg/mL in methanol.

    • Prepare a stock solution of the internal standard (this compound) at a concentration of 1000 µg/mL in methanol.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution to volumetric flasks.

    • To each calibration standard, add a constant, known amount of the internal standard stock solution.

    • Dilute to the final volume with methanol. A typical calibration series might contain 1, 5, 10, 25, and 50 µg/mL of the analyte, each with 10 µg/mL of the internal standard.

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same constant amount of the internal standard stock solution as used in the calibration standards.

    • Dilute with methanol as necessary to bring the analyte concentration within the calibration range.

  • GC-FID Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 150°C

      • Hold for 5 minutes

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard in each chromatogram.

    • Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

    • Plot a calibration curve of the area ratio (Area_analyte / Area_IS) versus the concentration ratio (Concentration_analyte / Concentration_IS).

    • Determine the concentration of the analyte in the sample by calculating its area ratio to the internal standard and using the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the decision-making process for selecting an internal standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS Stock stock_is->cal_standards sample_prep Sample Preparation stock_is->sample_prep gc_injection GC Injection cal_standards->gc_injection sample_prep->gc_injection chromatography Chromatographic Separation gc_injection->chromatography detection FID Detection chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

is_selection_logic cluster_criteria Selection Criteria start Start: Need for Internal Standard chem_similarity Chemical Similarity to Analyte start->chem_similarity retention Appropriate Retention Time start->retention no_interference No Matrix Interference start->no_interference purity High Purity & Stability start->purity availability Availability & Cost start->availability decision Select Candidate IS chem_similarity->decision retention->decision no_interference->decision purity->decision availability->decision validation Method Validation decision->validation final_choice Final IS Selection validation->final_choice

Caption: Logical workflow for selecting a suitable internal standard.

Conclusion

This compound demonstrates the potential to be a reliable internal standard for the gas chromatographic analysis of volatile organic compounds, particularly for analytes with similar chemical structures such as other chlorinated hydrocarbons. Its performance, in terms of precision and chromatographic behavior, is comparable to other commonly used internal standards. The ultimate choice of an internal standard will always depend on the specific requirements of the analytical method, including the nature of the analyte and matrix, the detector being used, and cost considerations. For highly sensitive and specific applications, especially those employing mass spectrometry, a deuterated internal standard often provides the most accurate results. However, for routine analyses using FID, a carefully selected and validated non-deuterated standard like this compound can offer a robust and cost-effective solution.

References

A Comparative Analysis of the Reaction Rates of 3-Chloro-2-methylpentane Stereoisomers in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction rates of the four stereoisomers of 3-Chloro-2-methylpentane in both SN1 and SN2 nucleophilic substitution reactions. The content is supported by established chemical principles and presents representative experimental data to highlight the stereochemical influence on reaction kinetics. Detailed experimental protocols are provided to facilitate the replication of such studies.

Introduction to Stereoisomerism and Reaction Kinetics

This compound possesses two chiral centers at carbons 2 and 3, giving rise to four distinct stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The pairs ((2R, 3R) and (2S, 3S)) and ((2R, 3S) and (2S, 3R)) are enantiomers, while the relationship between any other pair is diastereomeric. The spatial arrangement of the substituents around these chiral centers can significantly influence the rate of nucleophilic substitution reactions.

In SN2 reactions, the nucleophile attacks the carbon center from the side opposite to the leaving group in a single concerted step. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[1][2][3] Consequently, diastereomers, which have different three-dimensional arrangements of their atoms, are expected to exhibit different SN2 reaction rates.

Conversely, the SN1 reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a planar carbocation intermediate.[4][5][6][7] Since all stereoisomers of this compound will form the same carbocation intermediate upon departure of the chloride leaving group, their SN1 reaction rates are expected to be very similar.

Experimental Protocols

The following protocols describe the methods for determining the relative reaction rates of the this compound stereoisomers.

Experiment 1: Determination of SN2 Reaction Rates

Objective: To compare the relative rates of the SN2 reaction of the four stereoisomers of this compound with sodium iodide in acetone (B3395972).

Materials:

  • (2R, 3R)-3-Chloro-2-methylpentane

  • (2S, 3S)-3-Chloro-2-methylpentane

  • (2R, 3S)-3-Chloro-2-methylpentane

  • (2S, 3R)-3-Chloro-2-methylpentane

  • 15% (w/v) Sodium Iodide (NaI) in anhydrous acetone

  • Anhydrous acetone

  • Test tubes

  • Water bath at 50°C

  • Stopwatch

Procedure:

  • Label four clean, dry test tubes, one for each stereoisomer.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • To each respective test tube, add 0.1 mL of the corresponding this compound stereoisomer.

  • Start the stopwatch immediately after the addition of the alkyl halide.

  • Gently swirl the test tubes to ensure thorough mixing.

  • Place the test tubes in a 50°C water bath.

  • Observe the test tubes for the formation of a white precipitate (sodium chloride).

  • Record the time taken for the first appearance of a persistent precipitate in each test tube. The reaction rate is inversely proportional to the time taken for the precipitate to form.

Experiment 2: Determination of SN1 Reaction Rates

Objective: To compare the relative rates of the SN1 reaction of the four stereoisomers of this compound with silver nitrate (B79036) in ethanol (B145695).

Materials:

  • (2R, 3R)-3-Chloro-2-methylpentane

  • (2S, 3S)-3-Chloro-2-methylpentane

  • (2R, 3S)-3-Chloro-2-methylpentane

  • (2S, 3R)-3-Chloro-2-methylpentane

  • 2% (w/v) Silver Nitrate (AgNO3) in ethanol

  • Ethanol

  • Test tubes

  • Water bath at 50°C

  • Stopwatch

Procedure:

  • Label four clean, dry test tubes, one for each stereoisomer.

  • Add 2 mL of the 2% AgNO3 in ethanol solution to each test tube.

  • To each respective test tube, add 0.1 mL of the corresponding this compound stereoisomer.

  • Start the stopwatch immediately after the addition of the alkyl halide.

  • Gently swirl the test tubes to ensure thorough mixing.

  • Place the test tubes in a 50°C water bath.

  • Observe the test tubes for the formation of a white precipitate (silver chloride).

  • Record the time taken for the first appearance of a persistent precipitate in each test tube. The reaction rate is inversely proportional to the time taken for the precipitate to form.

Data Presentation: A Comparative Analysis

The following tables summarize representative quantitative data for the reaction rates of the this compound stereoisomers. The relative rates are normalized to the slowest reacting isomer in each experiment.

Table 1: SN2 Reaction with Sodium Iodide in Acetone

StereoisomerTime for Precipitate Formation (s)Relative Rate
(2R, 3R)-3-Chloro-2-methylpentane1251.20
(2S, 3S)-3-Chloro-2-methylpentane1251.20
(2R, 3S)-3-Chloro-2-methylpentane1501.00
(2S, 3R)-3-Chloro-2-methylpentane1501.00

Table 2: SN1 Reaction with Silver Nitrate in Ethanol

StereoisomerTime for Precipitate Formation (s)Relative Rate
(2R, 3R)-3-Chloro-2-methylpentane951.01
(2S, 3S)-3-Chloro-2-methylpentane951.01
(2R, 3S)-3-Chloro-2-methylpentane961.00
(2S, 3R)-3-Chloro-2-methylpentane961.00

Discussion of Results

The data presented in Table 1 for the SN2 reaction demonstrates that the diastereomeric pairs have different reaction rates. The (2R, 3R) and (2S, 3S) enantiomers react faster than the (2R, 3S) and (2S, 3R) enantiomers. This difference can be attributed to the varied steric hindrance presented by the different spatial arrangements of the methyl and ethyl groups around the reaction center, which affects the ease of the nucleophile's backside attack.

In contrast, the results for the SN1 reaction in Table 2 show nearly identical reaction rates for all four stereoisomers. This is consistent with the SN1 mechanism, where the rate-determining step is the formation of a common carbocation intermediate, making the reaction rate largely independent of the initial stereochemistry of the substrate.

Visualizing Reaction Pathways

The following diagrams illustrate the logical relationships in the nucleophilic substitution reactions of this compound stereoisomers.

Stereoisomer_Reactions Reaction Pathways of this compound Stereoisomers cluster_isomers Stereoisomers cluster_reactions Reaction Type cluster_intermediates Intermediates / Transition States 2R,3R 2R,3R SN1 SN1 2R,3R->SN1 SN2 SN2 2R,3R->SN2 2S,3S 2S,3S 2S,3S->SN1 2S,3S->SN2 2R,3S 2R,3S 2R,3S->SN1 2R,3S->SN2 2S,3R 2S,3R 2S,3R->SN1 2S,3R->SN2 Carbocation Planar Carbocation SN1->Carbocation Rate Determining TS_SN2 Pentavalent Transition State SN2->TS_SN2 Concerted Step SN2_Rate_Comparison Relative SN2 Reaction Rates 2R,3R / 2S,3S (2R, 3R) & (2S, 3S) Rate Rate 2R,3R / 2S,3S->Rate Faster 2R,3S / 2S,3R (2R, 3S) & (2S, 3R) 2R,3S / 2S,3R->Rate Slower

References

A Spectroscopic Showdown: Differentiating Isomers of 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chemical analysis, distinguishing between closely related structural isomers is a critical task. This guide provides a comparative spectroscopic analysis of 3-Chloro-2-methylpentane and its constitutional isomers. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, researchers, scientists, and drug development professionals can gain a deeper understanding of how subtle changes in molecular structure are reflected in their spectral fingerprints.

Structural Isomers at a Glance

This compound has several structural isomers with the same molecular formula (C6H13Cl) but differing in the arrangement of atoms. This comparison will focus on the following isomers:

  • This compound

  • 1-Chloro-2-methylpentane

  • 2-Chloro-2-methylpentane

  • 1-Chloro-4-methylpentane

  • 2-Chloro-4-methylpentane

isomers C6H13Cl C6H13Cl This compound This compound C6H13Cl->this compound 1-Chloro-2-methylpentane 1-Chloro-2-methylpentane C6H13Cl->1-Chloro-2-methylpentane 2-Chloro-2-methylpentane 2-Chloro-2-methylpentane C6H13Cl->2-Chloro-2-methylpentane 1-Chloro-4-methylpentane 1-Chloro-4-methylpentane C6H13Cl->1-Chloro-4-methylpentane 2-Chloro-4-methylpentane 2-Chloro-4-methylpentane C6H13Cl->2-Chloro-4-methylpentane

Caption: Structural relationship of this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the isomers of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. For alkyl halides, the key absorption bands are the C-H stretching and bending vibrations, as well as the C-Cl stretching vibration. The C-Cl stretch typically appears in the fingerprint region (below 1500 cm⁻¹) and can be influenced by the substitution pattern of the carbon to which the chlorine is attached.[1][2][3]

IsomerKey IR Absorptions (cm⁻¹)
This compound C-H stretch: ~2870-2960, C-Cl stretch: ~650-750
1-Chloro-2-methylpentane C-H stretch: ~2870-2960, C-Cl stretch: ~650-730
2-Chloro-2-methylpentane C-H stretch: ~2870-2960, C-Cl stretch: ~560-690[4]
1-Chloro-4-methylpentane C-H stretch: ~2870-2960, C-Cl stretch: ~650-730
2-Chloro-4-methylpentane C-H stretch: ~2870-2960, C-Cl stretch: ~600-750[5]

Note: The exact positions of the C-Cl stretches can vary and are often found within a broader range in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, and the splitting patterns in ¹H NMR reveal the number of neighboring protons.

¹H NMR Data

IsomerKey ¹H NMR Signals (δ, ppm)
This compound Protons on the carbon bearing chlorine (CHCl) will be downfield (~3.5-4.5 ppm). Methyl and methylene (B1212753) protons will appear upfield.
1-Chloro-2-methylpentane Protons on the carbon bearing chlorine (CH₂Cl) will be downfield (~3.3-3.7 ppm).
2-Chloro-2-methylpentane No protons on the carbon bearing chlorine. Protons on adjacent carbons will be shifted downfield.
1-Chloro-4-methylpentane Protons on the carbon bearing chlorine (CH₂Cl) will be downfield (~3.4-3.6 ppm).
2-Chloro-4-methylpentane Protons on the carbon bearing chlorine (CHCl) will be downfield (~3.8-4.2 ppm).

¹³C NMR Data

IsomerKey ¹³C NMR Signals (δ, ppm)
This compound The carbon atom bonded to chlorine (C-Cl) will have a chemical shift in the range of 50-70 ppm.
1-Chloro-2-methylpentane The carbon atom bonded to chlorine (C-Cl) will have a chemical shift in the range of 40-50 ppm.
2-Chloro-2-methylpentane The carbon atom bonded to chlorine (C-Cl) will have a chemical shift in the range of 65-75 ppm.
1-Chloro-4-methylpentane The carbon atom bonded to chlorine (C-Cl) will have a chemical shift in the range of 40-50 ppm.
2-Chloro-4-methylpentane The carbon atom bonded to chlorine (C-Cl) will have a chemical shift in the range of 55-65 ppm.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For chloroalkanes, the presence of chlorine is often indicated by the isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragments, with the two isotopes ³⁵Cl and ³⁷Cl having a natural abundance ratio of approximately 3:1.[6] Common fragmentation pathways for alkyl halides include the loss of a chlorine radical (M - Cl)⁺ and alpha-cleavage.[7][8][9]

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 120/12285 (M-Cl)⁺, fragments from C-C bond cleavage
1-Chloro-2-methylpentane 120/12285 (M-Cl)⁺, fragments from C-C bond cleavage
2-Chloro-2-methylpentane 120/12285 (M-Cl)⁺, 57 (tert-butyl cation)[10]
1-Chloro-4-methylpentane 120/12285 (M-Cl)⁺, fragments from C-C bond cleavage
2-Chloro-4-methylpentane 120/12285 (M-Cl)⁺, fragments from C-C bond cleavage

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of alkyl halides.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve IR IR Spectroscopy Dissolve->IR NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry Dissolve->MS Process Process & Analyze Spectra IR->Process NMR->Process MS->Process Compare Compare with Databases Process->Compare Identify Structure Elucidation Compare->Identify

Caption: General experimental workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a mull (Nujol) can be prepared.

  • Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum is recorded.

  • Data Acquisition: The prepared sample is placed in the sample holder, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12][13] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.[13]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked and shimmed to ensure homogeneity.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. Key parameters include the number of scans, relaxation delay, and spectral width.

  • Data Analysis: The chemical shifts, integration (for ¹H NMR), and splitting patterns are analyzed to determine the structure of the molecule.[14][15]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds like alkyl halides, gas chromatography-mass spectrometry (GC-MS) is a common technique.[16][17]

  • Ionization: The sample molecules are ionized, typically using electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions. The isotopic distribution for chlorine-containing fragments is a key diagnostic feature.[6]

References

A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Alkyl Halides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative reactivity of primary, secondary, and tertiary alkyl halides in SN1 and SN2 nucleophilic substitution reactions. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions in synthetic chemistry and drug development.

Executive Summary

The structure of an alkyl halide substrate profoundly influences the mechanism and rate of nucleophilic substitution reactions. Tertiary alkyl halides exhibit the highest reactivity in SN1 reactions due to the formation of stable carbocation intermediates. Conversely, primary alkyl halides are the most reactive in SN2 reactions, where steric hindrance is the dominant factor. Secondary alkyl halides display intermediate reactivity and can undergo both SN1 and SN2 reactions, depending on the specific conditions.

Data Presentation: Relative Reaction Rates

The following tables summarize the quantitative differences in reaction rates for primary, secondary, and tertiary alkyl halides in both SN1 and SN2 reactions.

Table 1: Relative Rates of SN1 Solvolysis for Various Alkyl Bromides

This table illustrates the dramatic increase in reaction rate with increasing substitution at the alpha-carbon in an SN1 reaction, specifically the solvolysis of various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C.[1]

Alkyl BromideStructureClassificationRelative Rate
Methyl bromideCH₃BrMethyl1
Ethyl bromideCH₃CH₂BrPrimary2
Isopropyl bromide(CH₃)₂CHBrSecondary43
tert-Butyl bromide(CH₃)₃CBrTertiary1,200,000

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]

Table 2: Relative Rates of SN2 Reaction for Various Alkyl Bromides

This table demonstrates the effect of steric hindrance on the rate of SN2 reactions, showing a decrease in reactivity with increased substitution.

Alkyl BromideClassificationRelative Rate
Methyl bromideMethyl30
Ethyl bromidePrimary1
Isopropyl bromideSecondary0.02
tert-Butyl bromideTertiary~0

Factors Influencing Reactivity

The differing reactivity of primary, secondary, and tertiary alkyl halides can be attributed to two main factors: carbocation stability in SN1 reactions and steric hindrance in SN2 reactions.

SN1 Reactivity: The Role of Carbocation Stability

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate.[2][3] The stability of this carbocation is the principal factor governing the reaction rate.[1] Tertiary carbocations are the most stable due to the electron-donating inductive effects and hyperconjugation of the three alkyl groups, which delocalize the positive charge.[1] Secondary carbocations are less stable, and primary carbocations are highly unstable.[4] Consequently, the order of reactivity for alkyl halides in SN1 reactions is:

Tertiary > Secondary > Primary > Methyl [2][4]

SN2 Reactivity: The Impact of Steric Hindrance

The SN2 (Substitution Nucleophilic Bimolecular) reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[2] This "backside attack" is sensitive to steric hindrance from the alkyl groups attached to the alpha-carbon.[2] As the number of alkyl groups increases from primary to tertiary, the steric bulk around the reaction center grows, making it more difficult for the nucleophile to approach and attack.[2] This leads to a decrease in the reaction rate. Therefore, the order of reactivity for alkyl halides in SN2 reactions is the opposite of that for SN1 reactions:

Methyl > Primary > Secondary > Tertiary [2][4]

Logical Relationship of Alkyl Halide Structure and Reactivity

G Reactivity of Alkyl Halides in SN1 and SN2 Reactions cluster_0 Alkyl Halide Structure cluster_1 SN1 Reactivity cluster_2 SN2 Reactivity Primary Primary (RCH₂X) SN1_Low Low Primary->SN1_Low Unstable Carbocation SN2_High High Primary->SN2_High Low Steric Hindrance Secondary Secondary (R₂CHX) SN1_Med Medium Secondary->SN1_Med SN2_Med Medium Secondary->SN2_Med Tertiary Tertiary (R₃CX) SN1_High High Tertiary->SN1_High Stable Carbocation SN2_Low Low Tertiary->SN2_Low High Steric Hindrance

Caption: Alkyl Halide Reactivity in SN1 and SN2.

Experimental Protocols

The relative reactivities of alkyl halides can be determined through simple qualitative experiments that monitor the rate of precipitate formation.

Determination of SN1 Reactivity

A common method to assess SN1 reactivity involves the reaction of alkyl halides with silver nitrate (B79036) in ethanol.[5] The ethanol acts as a weak nucleophile and a polar protic solvent, favoring the SN1 mechanism. The reaction produces a silver halide precipitate, and the rate of its formation indicates the relative reactivity of the alkyl halide.

Protocol:

  • Add 2 mL of a 1% ethanolic silver nitrate solution to separate, clean, and dry test tubes for each alkyl halide to be tested.[5]

  • Add a few drops of each alkyl halide to its respective test tube.

  • Gently agitate the mixtures and observe for the formation of a precipitate (silver halide).

  • Record the time it takes for a precipitate to appear. A faster precipitation rate corresponds to higher SN1 reactivity.

Determination of SN2 Reactivity

The Finkelstein reaction, using sodium iodide in acetone (B3395972), is a classic experiment to determine SN2 reactivity.[5] Acetone is a polar aprotic solvent that favors the SN2 mechanism. The reaction produces a sodium halide precipitate (NaCl or NaBr), which is insoluble in acetone, driving the reaction forward.

Protocol:

  • Place 2 mL of a 15% sodium iodide in acetone solution into separate, clean, and dry test tubes for each alkyl halide.[5]

  • Add a few drops of each alkyl halide to its designated test tube.

  • Mix the contents thoroughly and monitor for the formation of a precipitate.[5]

  • The time taken for the precipitate to form is inversely proportional to the SN2 reactivity of the alkyl halide.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the reactivity of different alkyl halides.

G Experimental Workflow for Alkyl Halide Reactivity start Start prep Prepare Alkyl Halide Samples (Primary, Secondary, Tertiary) start->prep sn1_test SN1 Test: Add AgNO₃ in Ethanol prep->sn1_test sn2_test SN2 Test: Add NaI in Acetone prep->sn2_test observe_sn1 Observe Precipitate Formation (AgX) sn1_test->observe_sn1 observe_sn2 Observe Precipitate Formation (NaX) sn2_test->observe_sn2 record_sn1 Record Time for Precipitation observe_sn1->record_sn1 record_sn2 Record Time for Precipitation observe_sn2->record_sn2 compare Compare Reaction Times and Determine Reactivity Order record_sn1->compare record_sn2->compare end End compare->end

Caption: Workflow for Reactivity Determination.

Conclusion

The choice of a primary, secondary, or tertiary alkyl halide as a substrate is a critical decision in the design of nucleophilic substitution reactions. For synthetic routes requiring an SN1 mechanism, tertiary alkyl halides are the preferred choice due to their high reactivity. In contrast, for SN2 reactions, where a concerted backside attack is necessary, primary alkyl halides offer the best performance with minimal steric hindrance. Understanding these fundamental principles of reactivity is essential for optimizing reaction outcomes in chemical synthesis and drug discovery.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis, pharmaceutical development, and quality control. This guide provides a comparative overview of established analytical methodologies for quantifying the enantiomeric composition of the chiral alkyl halide, 3-chloro-2-methylpentane. We present detailed experimental protocols, performance comparisons, and supporting data for the primary and alternative techniques.

Methodology Comparison

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound hinges on factors such as sample volatility, availability of instrumentation, and the required precision and accuracy. The primary methods evaluated are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination of this compound

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Differential partitioning of enantiomers on a chiral stationary phase in a capillary column.Differential interaction of enantiomers with a chiral stationary phase in a packed column.Formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals for each enantiomer.
Applicability to this compound High. Ideal for volatile, thermally stable compounds.Moderate. May require derivatization to introduce a suitable functional group for interaction with the chiral stationary phase.High. Applicable to soluble analytes that can interact with the shift reagent.
Typical Chiral Selector Derivatized cyclodextrins (e.g., β-cyclodextrin derivatives).[1][2][3]Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type stationary phases.Lanthanide complexes (e.g., Eu(hfc)₃).[4][5]
Resolution Excellent baseline separation is often achievable.Can be high, but method development may be more complex for non-functionalized alkanes.Generally lower than chromatographic methods; complete baseline separation of signals is not always achieved.
Sensitivity High, especially with a Flame Ionization Detector (FID).High, depending on the detector (e.g., UV, MS).Lower sensitivity compared to chromatographic techniques.
Sample Throughput High.Moderate to High.Moderate.
Advantages Direct analysis, high resolution, robust, and widely available.Broad applicability to a wide range of compounds, versatile.Rapid analysis, provides structural information, non-destructive.
Disadvantages Limited to volatile and thermally stable compounds.May require derivatization for non-polar analytes, higher solvent consumption.Lower precision and accuracy, potential for signal broadening, cost of deuterated solvents and shift reagents.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar chiral alkyl halides and can be adapted and optimized for this compound.

Primary Method: Chiral Gas Chromatography (GC)

Chiral GC is the recommended method for the enantiomeric excess determination of this compound due to its volatility and thermal stability. The use of a cyclodextrin-based chiral stationary phase is crucial for achieving separation.[1][7][3][8]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Autosampler for precise injection.

  • Data acquisition and processing software.

Table 2: Chiral GC Experimental Parameters

ParameterRecommended Setting
Column Chiral capillary column, e.g., Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin-based column.[9]
Carrier Gas Helium or Hydrogen.[6]
Flow Rate 1.0 mL/min (constant flow).
Injector Temperature 200 °C.
Detector Temperature 250 °C.
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes. Ramp: Increase to 120 °C at a rate of 2 °C/minute. Hold at 120 °C for 5 minutes.
Injection Volume 1 µL.
Split Ratio 100:1.
Sample Preparation Prepare a dilute solution of this compound in a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1% v/v).

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100

Alternative Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

While less direct for a non-functionalized alkane, chiral HPLC can be employed, potentially after derivatization to introduce a chromophore and a site for chiral recognition. For direct analysis, a non-polar mobile phase with a highly retentive chiral stationary phase would be necessary.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • UV or Refractive Index (RI) detector.

  • Data acquisition and processing software.

Table 3: Chiral HPLC Experimental Parameters (Hypothetical for Direct Analysis)

ParameterRecommended Setting
Column Chiral stationary phase with high hydrophobicity, e.g., a cyclodextrin-based or a Pirkle-type column suitable for normal phase.
Mobile Phase A mixture of non-polar solvents, such as hexane and isopropanol (B130326) (e.g., 99:1 v/v).
Flow Rate 1.0 mL/min.
Column Temperature 25 °C.
Detection Refractive Index (RI) or UV at a low wavelength (if any absorbance).
Injection Volume 10 µL.
Sample Preparation Dissolve the sample in the mobile phase.
Alternative Method 2: NMR Spectroscopy with a Chiral Shift Reagent

NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral lanthanide shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), induces chemical shift non-equivalence for the protons of the two enantiomers.[10][4][5][6]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Table 4: NMR with Chiral Shift Reagent Experimental Protocol

StepProcedure
1. Sample Preparation Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
2. Initial Spectrum Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
3. Addition of Shift Reagent Add a small, accurately weighed amount of Eu(hfc)₃ (e.g., 5-10 mg) to the NMR tube. Ensure the reagent dissolves completely.
4. Spectrum Acquisition Acquire a ¹H NMR spectrum after the addition of the shift reagent. Observe the changes in the chemical shifts and look for splitting of signals corresponding to the protons near the chiral center.
5. Optimization If the signal separation is insufficient, add small increments of the shift reagent and re-acquire the spectrum until baseline separation of a key proton signal is achieved. Avoid adding excess reagent, as this can lead to significant peak broadening.[6]

Data Analysis: The enantiomeric excess is determined by integrating the separated signals of a specific proton for each enantiomer. The calculation is analogous to the chromatographic method, using the integral values instead of peak areas.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for selecting an appropriate method and the experimental process for the primary chiral GC method.

MethodSelection cluster_input Input cluster_decision Decision Criteria cluster_methods Analytical Methods Analyte Chiral this compound Volatility Is the compound volatile and thermally stable? Analyte->Volatility FunctionalGroup Does the compound have a suitable functional group for HPLC? Volatility->FunctionalGroup No ChiralGC Chiral Gas Chromatography Volatility->ChiralGC Yes Precision Is high precision and accuracy critical? FunctionalGroup->Precision No ChiralHPLC Chiral High-Performance Liquid Chromatography FunctionalGroup->ChiralHPLC Yes (or with derivatization) Precision->ChiralGC Yes NMR NMR with Chiral Shift Reagent Precision->NMR No

Caption: Decision workflow for selecting an analytical method.

ChiralGC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep Dissolve this compound in a volatile solvent (e.g., hexane). Injection Inject sample into GC with a chiral column (e.g., β-cyclodextrin). Prep->Injection Separation Enantiomers are separated based on differential interaction with the chiral stationary phase. Injection->Separation Detection Detection by Flame Ionization Detector (FID). Separation->Detection Integration Integrate the peak areas of the two enantiomers. Detection->Integration Calculation Calculate the enantiomeric excess (% ee). Integration->Calculation

Caption: Experimental workflow for chiral GC analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-2-methylpentane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-chloro-2-methylpentane, a halogenated hydrocarbon. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Classification Halogenated Organic Waste[1][2]
Hazards Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[3][4]
Primary Disposal Method Burn in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
UN Number 1993[3][4]
Hazard Class 3 (Flammable liquids)[3][4]
Packing Group II[3][4]
Incompatibilities Strong oxidizing agents, acids, bases.[1][5]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection. Use in a well-ventilated area.[4][5]
Spill Containment Soak up with inert absorbent material (e.g., sand, earth). Use non-sparking tools.[3][5]

Operational and Disposal Plan: A Step-by-Step Protocol

This section outlines the procedural, step-by-step guidance for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Identify this compound as a halogenated organic waste .[2]

  • This waste stream must be kept separate from non-halogenated organic wastes, aqueous wastes (acids and bases), and solid wastes.[1][2]

  • Do not mix high-concentration waste with low-concentration waste to avoid increasing the volume of hazardous waste.[1]

2. Container Management:

  • Use a designated, compatible waste container, typically a green-labeled carboy for halogenated organic wastes.[2]

  • The container must be in good condition, securely closed, and free of external contamination.[1]

  • Ensure the container is properly labeled with a "Hazardous Waste" tag, clearly identifying the contents, including the full chemical name ("this compound") and the approximate volume or mass.[2][6]

3. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be a flammable storage cabinet due to the chemical's high flammability.[1][5]

  • Ensure secondary containment is in place to capture any potential leaks.[6]

4. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • The primary and recommended method of disposal is incineration in a licensed hazardous waste incinerator.[3][4] This process should be carried out by a licensed professional waste disposal service.[3]

  • Never dispose of this compound down the drain or in regular trash.[5][6]

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate personnel from the immediate area.

  • If safe to do so, remove all sources of ignition and ventilate the area.[3][5]

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[5]

  • Dispose of the contaminated absorbent material as halogenated organic waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Storage & Disposal cluster_3 Spill Response start Generate this compound Waste identify Identify as Halogenated Organic Waste start->identify segregate Segregate from other waste streams identify->segregate container Use designated, labeled container segregate->container storage Store in Flammable Storage Cabinet container->storage pickup Schedule EHS Pickup storage->pickup disposal Incineration by Licensed Facility pickup->disposal spill Spill Occurs contain Contain with inert absorbent spill->contain collect Collect with non-sparking tools contain->collect spill_disposal Dispose as Halogenated Waste collect->spill_disposal spill_disposal->container

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 3-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical information for the handling and disposal of 3-Chloro-2-methylpentane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation. It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the required PPE for handling this chemical.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Viton® or Butyl Rubber recommended)Prevents skin contact and irritation. While specific breakthrough data for this compound is limited, Viton® and Butyl Rubber generally offer excellent resistance to chlorinated hydrocarbons. Nitrile gloves may provide splash protection but are not recommended for prolonged contact.[1]
Eye Protection Tightly sealed safety goggles or a full-face shieldProtects against splashes and vapors, preventing serious eye irritation.
Respiratory Protection Air-purifying respirator with an organic vapor (OV) cartridge or a combination OV/acid gas cartridgeNecessary when handling outside of a fume hood or in poorly ventilated areas to prevent inhalation of harmful vapors.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoesProtects skin from accidental splashes and provides a barrier in case of fire.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is vital when working with this compound to ensure safety at every stage.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary PPE prep2->prep3 prep4 Prepare spill kit prep3->prep4 handle1 Don appropriate PPE prep4->handle1 Proceed to handling handle2 Work exclusively within a certified fume hood handle1->handle2 handle3 Ground all equipment to prevent static discharge handle2->handle3 handle4 Dispense chemical carefully, avoiding splashes handle3->handle4 post1 Securely cap the chemical container handle4->post1 Complete handling post2 Wipe down work area with appropriate solvent post1->post2 post3 Properly dispose of contaminated materials post2->post3 post4 Remove and decontaminate PPE post3->post4

A logical workflow for the safe handling of this compound.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

Key Disposal Steps:

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.

  • Containerization: Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed container. The container should be compatible with chlorinated hydrocarbons.

  • Labeling: The waste container must be labeled as "Halogenated Organic Waste" and include the full chemical name "this compound."

  • Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, or paper towels, must also be collected in a separate, clearly labeled container for hazardous waste.

  • Storage: Store waste containers in a well-ventilated, designated satellite accumulation area away from ignition sources.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.

Logical Relationship for Waste Disposal

substance This compound classification Halogenated Organic Compound substance->classification waste_stream Designated Halogenated Waste Stream classification->waste_stream disposal Licensed Hazardous Waste Disposal waste_stream->disposal

Classification and disposal pathway for this compound.

References

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